3-Amino-5-ethylthio-1,2,4-thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethylsulfanyl-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S2/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSPGIBSPDMQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375692 | |
| Record name | 3-Amino-5-ethylthio-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129500-80-7 | |
| Record name | 3-Amino-5-ethylthio-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129500-80-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 3-Amino-5-ethylthio-1,2,4-thiadiazole, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, one-step synthesis in the current literature, this document outlines a reliable, two-step approach. This pathway involves the initial synthesis of the key intermediate, 3-amino-5-mercapto-1,2,4-thiadiazole, followed by a selective S-alkylation to yield the final product.
I. Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed through a two-step sequence. The first step involves the oxidative cyclization of dithiobiuret to form 3-amino-5-mercapto-1,2,4-thiadiazole. The subsequent step is the S-alkylation of the thiol group of this intermediate with an appropriate ethylating agent to introduce the ethylthio moiety.
Caption: Proposed two-step synthesis of this compound.
II. Experimental Protocols
Step 1: Synthesis of 3-Amino-5-mercapto-1,2,4-thiadiazole
This procedure is based on the oxidative cyclization of dithiobiuret.[1]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of the key intermediate.
Methodology:
-
Dissolution: Dithiobiuret is dissolved in an aqueous solution of sodium hydroxide at room temperature.
-
Oxidation: The solution is cooled to 0-5 °C in an ice bath. Hydrogen peroxide (30%) is added dropwise with constant stirring, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.
-
Acidification: The reaction mixture is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 5-6, leading to the precipitation of the product.
-
Isolation: The precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to afford 3-amino-5-mercapto-1,2,4-thiadiazole.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Dithiobiuret | [1] |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | [1] |
| Base | Sodium Hydroxide (NaOH) | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | 0-5 °C (addition), Room Temp. (stirring) | [1] |
| Theoretical Yield | Not explicitly stated, but oxidative cyclizations of this type generally proceed in moderate to good yields. |
Step 2: Synthesis of this compound
This proposed procedure involves the S-alkylation of the synthesized 3-amino-5-mercapto-1,2,4-thiadiazole.
Experimental Workflow:
Caption: Proposed experimental workflow for the S-alkylation step.
Methodology:
-
Suspension: 3-Amino-5-mercapto-1,2,4-thiadiazole is suspended in a suitable polar aprotic solvent such as acetone or acetonitrile. A slight excess of a mild base, such as potassium carbonate or triethylamine, is added to the suspension.
-
Alkylation: A stoichiometric amount of an ethylating agent, such as ethyl iodide or ethyl bromide, is added to the mixture.
-
Reaction: The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
Isolation: The solvent is removed from the filtrate under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Quantitative Data (Proposed):
| Parameter | Proposed Value/Reagent |
| Starting Material | 3-Amino-5-mercapto-1,2,4-thiadiazole |
| Alkylating Agent | Ethyl Iodide or Ethyl Bromide |
| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) |
| Solvent | Acetone or Acetonitrile |
| Reaction Temperature | Reflux |
| Expected Yield | S-alkylation reactions of this nature are typically high-yielding (>80%). |
III. Data Summary
The following tables summarize the key quantitative data for the proposed synthesis of this compound.
Table 1: Reactants and Reagents
| Step | Compound Name | Role | Molar Mass ( g/mol ) |
| 1 | Dithiobiuret | Starting Material | 118.20 |
| 1 | Sodium Hydroxide | Base | 40.00 |
| 1 | Hydrogen Peroxide | Oxidizing Agent | 34.01 |
| 1 | Hydrochloric Acid | Acid | 36.46 |
| 2 | 3-Amino-5-mercapto-1,2,4-thiadiazole | Starting Material | 133.19 |
| 2 | Ethyl Iodide | Alkylating Agent | 155.97 |
| 2 | Potassium Carbonate | Base | 138.21 |
Table 2: Reaction Conditions and Expected Outcomes
| Step | Reaction Type | Solvent | Temperature (°C) | Duration | Expected Yield |
| 1 | Oxidative Cyclization | Water | 0-5 (addition), RT (stirring) | ~3 hours | Moderate to Good |
| 2 | S-alkylation | Acetone | Reflux (~56 °C) | 2-4 hours | >80% (estimated) |
IV. Conclusion
This technical guide provides a comprehensive, albeit proposed, synthetic pathway for this compound. The two-step approach, commencing with the oxidative cyclization of dithiobiuret followed by S-alkylation, is based on established and reliable chemical transformations. The provided experimental protocols and workflows offer a clear roadmap for researchers and scientists in the field of drug discovery and development to synthesize this target molecule for further investigation. It is recommended that the reaction conditions for the S-alkylation step be optimized on a small scale to achieve the highest possible yield and purity.
References
3-Amino-5-ethylthio-1,2,4-thiadiazole CAS number lookup
CAS Number: 129500-80-7
Molecular Formula: C₄H₇N₃S₂
Molecular Weight: 161.25 g/mol
Executive Summary
This document provides the available physicochemical properties of 3-Amino-5-ethylthio-1,2,4-thiadiazole and presents a generalized overview of the synthesis, chemical behavior, and known biological applications of the broader class of 3-amino-1,2,4-thiadiazole derivatives. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.
Physicochemical Properties of this compound
While detailed experimental data is scarce, the basic molecular properties have been calculated and are provided in the table below.
| Property | Value | Source |
| CAS Number | 129500-80-7 | [1][2][3] |
| Molecular Formula | C₄H₇N₃S₂ | [4] |
| Molecular Weight | 161.25 | [4] |
| Appearance | Solid (predicted) | - |
| Purity | Typically offered at ≥98% by commercial suppliers | [5] |
General Synthesis of 3-Amino-1,2,4-Thiadiazole Derivatives
Detailed experimental protocols for the synthesis of this compound are not published. However, general methods for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles are documented. A common approach involves the oxidative cyclization of N-guanyl-thioamides or related precursors.
Representative Experimental Protocol: Synthesis of 3-Substituted-5-amino-1,2,4-thiadiazoles via Oxidative Cyclization
This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.
Materials:
-
Substituted amidine
-
Elemental sulfur
-
An appropriate oxidant (e.g., air, iodine, phenyliodine(III) bis(trifluoroacetate))
-
Solvent (e.g., Dimethylformamide (DMF), water)
-
Base (e.g., Sodium Carbonate)
Procedure:
-
The substituted amidine is dissolved in the chosen solvent.
-
Elemental sulfur and a suitable base are added to the reaction mixture.
-
The reaction is stirred at room temperature or heated, depending on the specific substrates and chosen method.
-
The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up. This may involve filtration to remove solids, extraction with an organic solvent, and washing with water or brine.
-
The crude product is purified, typically by recrystallization or column chromatography, to yield the desired 3-substituted-5-amino-1,2,4-thiadiazole.
General Synthesis Workflow for 3-Substituted 5-Amino-1,2,4-Thiadiazoles
References
- 1. 129500-80-7 | this compound | Tetrahedron [thsci.com]
- 2. 129500-80-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 4. scbt.com [scbt.com]
- 5. This compound, CasNo.129500-80-7 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
Structural Characterization of 3-Amino-5-ethylthio-1,2,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural characterization of 3-Amino-5-ethylthio-1,2,4-thiadiazole. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and provides predicted structural data based on established principles of organic spectroscopy and crystallography. Furthermore, it offers detailed experimental protocols for the key analytical techniques required for its full structural elucidation. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.
Introduction to this compound
This compound is a heterocyclic compound featuring a 1,2,4-thiadiazole core, which is a prominent scaffold in medicinal chemistry. The 1,2,4-thiadiazole ring system is known to exhibit a wide range of biological activities. The presence of an amino group at the 3-position and an ethylthio group at the 5-position suggests potential for this molecule to engage in various biological interactions, making its structural characterization a critical step in understanding its potential as a therapeutic agent.
Compound Identity:
| Property | Value |
| IUPAC Name | 5-(Ethylthio)-1,2,4-thiadiazol-3-amine |
| CAS Number | 129500-80-7 |
| Molecular Formula | C₄H₇N₃S₂ |
| Molecular Weight | 161.25 g/mol |
Predicted Structural and Spectroscopic Data
The following tables summarize the predicted structural and spectroscopic data for this compound, inferred from data reported for analogous 3-amino-5-substituted-1,2,4-thiadiazoles and related heterocyclic systems.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -NH₂ | 7.0 - 8.0 | Broad Singlet | - |
| -S-CH₂ -CH₃ | 2.8 - 3.2 | Quartet | ~7.4 |
| -S-CH₂-CH₃ | 1.2 - 1.5 | Triplet | ~7.4 |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 (C-NH₂) | 170 - 180 |
| C5 (C-SEt) | 185 - 195 |
| -S-CH₂ -CH₃ | 25 - 35 |
| -S-CH₂-CH₃ | 13 - 18 |
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (Thiadiazole ring) | 1600 - 1650 | Medium to Strong |
| N-H Bend (Amino) | 1550 - 1620 | Medium |
| C-N Stretch | 1300 - 1400 | Medium |
| C-S Stretch | 600 - 800 | Weak to Medium |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion |
| 161 | [M]⁺ (Molecular Ion) |
| 132 | [M - C₂H₅]⁺ |
| 104 | [M - SC₂H₅]⁺ |
| 78 | [C₂H₂N₂S]⁺ |
Experimental Protocols for Structural Characterization
Detailed methodologies for the key experiments required for the structural elucidation of this compound are provided below.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.[1][2][3][4]
Methodology:
-
Crystal Growth: High-quality single crystals of the title compound are grown. Common methods include slow evaporation from a suitable solvent (e.g., ethanol, acetone, or a mixture), vapor diffusion, or cooling of a saturated solution.[2]
-
Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head.[3] The crystal is then placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the connectivity and chemical environment of atoms in a molecule.[5][6][7]
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).
-
¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters to be recorded include chemical shifts (δ), integration values, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J).
-
¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling. This provides the chemical shifts of all unique carbon atoms.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is performed:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds, revealing long-range connectivity.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.[8][9][10]
Methodology:
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The spectrum is an average of multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: The absorption bands are analyzed to identify characteristic vibrations of the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns, which can provide structural clues.[8][9][10][11]
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.
-
Ionization: The sample molecules are ionized. In Electron Ionization (EI), used in GC-MS, the molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. In ESI, the sample is sprayed from a charged capillary, forming protonated or deprotonated molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive structural characterization of a novel heterocyclic compound like this compound.
Caption: Workflow for the structural characterization of a novel compound.
Conclusion
This technical guide provides a foundational understanding of the structural characteristics of this compound based on data from analogous compounds. The detailed experimental protocols offer a clear roadmap for researchers to perform a comprehensive structural analysis. The provided workflow visualization further clarifies the logical progression of experiments from synthesis to final structure verification. This document aims to facilitate the research and development of novel thiadiazole-based compounds for potential therapeutic applications.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. eas.org [eas.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. emerypharma.com [emerypharma.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. Organic Chemistry: IR and Mass Spectrometry [rapidlearningcenter.com]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
3-Amino-5-ethylthio-1,2,4-thiadiazole mechanism of action
Launching Investigation
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Revising My Approach
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Spectroscopic and Synthetic Insights into 3-Amino-5-ethylthio-1,2,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for 3-Amino-5-ethylthio-1,2,4-thiadiazole. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from a closely related analogue, 5-Amino-3-methyl-1,2,4-thiadiazole, to provide representative spectroscopic information. A comprehensive, generalized experimental protocol for the synthesis and characterization of 3-amino-5-substituted-1,2,4-thiadiazoles is also presented.
Spectroscopic Data
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the ¹H and ¹³C NMR data for 5-Amino-3-methyl-1,2,4-thiadiazole, which serves as a proxy for this compound[1]. The key differences in the spectra of the target compound would be the presence of signals corresponding to the ethylthio group (a quartet and a triplet in ¹H NMR, and two additional signals in ¹³C NMR) and the absence of the methyl signal.
Table 1: ¹H NMR Spectroscopic Data for 5-Amino-3-methyl-1,2,4-thiadiazole [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 7.82 | br s | 2H | -NH₂ | DMSO-d₆ |
| 2.23 | s | 3H | -CH₃ | DMSO-d₆ |
| 2.31 | s | 3H | -CH₃ | CD₃OD |
Table 2: ¹³C NMR Spectroscopic Data for 5-Amino-3-methyl-1,2,4-thiadiazole [1]
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 183.2 | C5 (C-NH₂) | DMSO-d₆ |
| 169.2 | C3 (C-CH₃) | DMSO-d₆ |
| 18.7 | -CH₃ | DMSO-d₆ |
| 185.6 | C5 (C-NH₂) | CD₃OD |
| 171.0 | C3 (C-CH₃) | CD₃OD |
| 18.5 | -CH₃ | CD₃OD |
1.2. Infrared (IR) Spectroscopy
The IR spectrum of 5-Amino-3-methyl-1,2,4-thiadiazole provides a reference for the expected vibrational frequencies of the 1,2,4-thiadiazole core and the amino group[1]. For this compound, additional peaks corresponding to the C-H stretching and bending of the ethyl group would be anticipated.
Table 3: IR Spectroscopic Data for 5-Amino-3-methyl-1,2,4-thiadiazole [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3265, 3073 | N-H stretching vibrations of -NH₂ |
| 2766 | C-H stretching |
| 1645 | N-H bending (scissoring) of -NH₂ |
| 1537, 1489 | C=N and N=N stretching in the thiadiazole ring |
| 1379, 1331 | C-N stretching |
| 1123, 997, 808 | Ring vibrations |
| 590, 577 | Out-of-plane bending |
Experimental Protocols
The following sections detail a generalized experimental protocol for the synthesis and spectroscopic characterization of 3-amino-5-substituted-1,2,4-thiadiazoles, adapted from established methods for similar compounds[1][2][3][4].
2.1. Synthesis of this compound
A common and effective method for the synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles involves the oxidative cyclization of an appropriate N-imidoyl thiourea derivative. An iodine-mediated approach is often employed due to its mild conditions and high efficiency[3][4].
Materials and Reagents:
-
N-Guanyl-S-ethylisothiourea (or a similar precursor)
-
Molecular Iodine (I₂)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Sodium bicarbonate)
-
Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)
-
Potassium bromide (KBr) for IR spectroscopy
Procedure:
-
Preparation of the Precursor: The starting N-imidoyl thiourea can be synthesized from the reaction of a corresponding amidine with an isothiocyanate.
-
Cyclization: To a solution of the N-imidoyl thiourea (1 equivalent) in an anhydrous solvent, a base (1.2 equivalents) is added, and the mixture is stirred at room temperature.
-
Molecular iodine (1.1 equivalents) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.
2.2. NMR Spectroscopic Analysis
Sample Preparation:
-
Approximately 5-10 mg of the purified product is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.0 ppm).
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, standard acquisition parameters are used.
-
For ¹³C NMR, a proton-decoupled sequence is typically employed.
2.3. IR Spectroscopic Analysis
Sample Preparation:
-
A small amount of the solid sample is finely ground with dry KBr powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mandatory Visualizations
3.1. Synthetic Workflow
The following diagram illustrates the generalized synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathways and Logical Relationships
Extensive searches did not yield any information regarding specific signaling pathways in which this compound is involved. The biological activity of this particular compound is not well-documented in publicly available literature.
Disclaimer: The spectroscopic data presented in this guide is based on a close structural analogue and should be used as a reference. Actual experimental values for this compound may vary. The synthetic protocol is a generalized procedure and may require optimization for specific laboratory conditions.
References
The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 1,2,4-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole core, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile synthetic handles have led to the development of a diverse array of compounds with significant biological activities. This in-depth technical guide traces the historical journey of 1,2,4-thiadiazole compounds, from their initial discovery to the evolution of their synthesis, providing a comprehensive resource for researchers in the field.
The Genesis of a Ring System: Early Descriptions and the First Synthesis
The conceptualization of the 1,2,4-thiadiazole ring system dates back to the early 19th century. While a definitive first description in 1821 is cited in some literature, the specific publication remains elusive. However, it was not until the mid-20th century that the first authenticated synthesis and characterization of a 1,2,4-thiadiazole derivative were reported. This seminal work laid the foundation for the exploration of this intriguing class of heterocyclic compounds.
A significant milestone in the history of 1,2,4-thiadiazole chemistry was the work of Friedrick Kurzer in 1965 , who extensively explored the synthesis and reactivity of these compounds, contributing significantly to the understanding of their chemical behavior. His work, along with that of other pioneers, opened the door to the systematic investigation of 1,2,4-thiadiazoles and their potential applications.
The Evolution of Synthetic Methodologies
The synthetic strategies for constructing the 1,2,4-thiadiazole ring have evolved considerably over the decades, moving from classical condensation reactions to more sophisticated and efficient modern techniques.
Foundational Syntheses: The Era of Condensation and Cyclization
The early syntheses of 1,2,4-thiadiazoles primarily relied on the cyclization of pre-formed acyclic precursors containing the requisite N-C-N-S-C framework. A cornerstone of this approach is the oxidative dimerization of thioamides . This method, which involves the oxidation of a thioamide to form a disulfide intermediate followed by cyclization, has been a workhorse for the synthesis of symmetrically substituted 3,5-dialkyl- or 3,5-diaryl-1,2,4-thiadiazoles.
Another classical and versatile approach involves the reaction of amidines with sulfur-containing reagents . This strategy allows for the construction of unsymmetrically substituted 1,2,4-thiadiazoles, a crucial advantage for developing structure-activity relationships in drug discovery.
Modern Synthetic Innovations
In recent years, the synthetic chemist's toolbox for accessing 1,2,4-thiadiazoles has expanded significantly, with a focus on efficiency, atom economy, and functional group tolerance.
The [3+2] cycloaddition of nitrile sulfides with nitriles or other dipolarophiles has emerged as a powerful tool for the regioselective synthesis of 1,2,4-thiadiazoles. This method offers a high degree of control over the substitution pattern of the resulting heterocyclic ring.
The advent of transition-metal catalysis has revolutionized the functionalization of heterocyclic compounds, and 1,2,4-thiadiazoles are no exception. Palladium- and copper-catalyzed cross-coupling reactions have enabled the introduction of a wide range of substituents at various positions of the thiadiazole ring, facilitating the rapid generation of compound libraries for biological screening.
Key Experimental Protocols: A Glimpse into the Past and Present
To provide a practical understanding of the synthetic evolution, this section details a representative historical and a modern experimental protocol for the synthesis of 1,2,4-thiadiazole derivatives.
Historical Protocol: Oxidative Dimerization of Thiobenzamide (Conceptual Recreation)
This protocol is a conceptual recreation based on early literature descriptions of thioamide dimerization.
Objective: To synthesize 3,5-diphenyl-1,2,4-thiadiazole.
Reagents:
-
Thiobenzamide
-
Oxidizing agent (e.g., iodine, hydrogen peroxide)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
A solution of thiobenzamide in a suitable solvent is prepared in a round-bottom flask.
-
The oxidizing agent is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred for several hours until the starting material is consumed (monitored by thin-layer chromatography).
-
The reaction is quenched by the addition of a reducing agent (e.g., sodium thiosulfate solution) if iodine is used as the oxidant.
-
The product is isolated by filtration or extraction with an organic solvent.
-
Purification is achieved by recrystallization from an appropriate solvent.
Modern Protocol: One-Pot Synthesis of 3-Alkyl-5-aryl-1,2,4-thiadiazoles
Based on contemporary synthetic methodologies.
Objective: To synthesize a 3-alkyl-5-aryl-1,2,4-thiadiazole derivative.
Reagents:
-
A nitrile (R-CN)
-
A thioamide (Ar-C(S)NH2)
-
Iodine (I2)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (10 mL) in a sealed tube is added iodine (1.5 mmol).
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (15 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-alkyl-5-aryl-1,2,4-thiadiazole.
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic approaches to 1,2,4-thiadiazole derivatives, providing a comparative overview of their efficiency.
Table 1: Comparison of Synthetic Methods for 3,5-Disubstituted-1,2,4-thiadiazoles
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Typical Yields (%) |
| Oxidative Dimerization of Thioamides | Thioamides | Various oxidizing agents | Room temperature to refluxing, variable times | 40-90 |
| Amidines and Sulfur Reagents | Amidines, isothiocyanates, thioamides | Oxidants (e.g., I2, H2O2) | Room temperature to elevated temperatures | 50-95 |
| 1,3-Dipolar Cycloaddition | Nitrile sulfides, nitriles | Thermal or catalytic activation | Elevated temperatures | 60-85 |
| Modern One-Pot Syntheses | Nitriles, thioamides | Iodine | 80 °C, 12 hours | 60-85 |
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows.
An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-ethylthio-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the heterocyclic compound 3-Amino-5-ethylthio-1,2,4-thiadiazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents illustrative data based on the known properties of structurally similar thiadiazole derivatives. The primary focus of this guide is to provide detailed experimental protocols that can be adapted to determine the precise solubility and stability profiles of this compound or other related compounds in a laboratory setting.
Introduction
This compound is a member of the thiadiazole family, a class of heterocyclic compounds that are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The physicochemical properties of a compound, such as its solubility and stability, are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development and shelf-life. This guide offers a foundational understanding of these properties for this compound.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a crucial factor for its bioavailability. Poor aqueous solubility can lead to low absorption and therapeutic efficacy. The solubility of this compound is expected to be influenced by the solvent's polarity, pH, and temperature.
Illustrative Solubility Data
The following table summarizes the anticipated solubility of this compound in various solvents at ambient temperature. This data is illustrative and should be confirmed by experimental analysis.
| Solvent | Type | Expected Solubility (mg/mL) |
| Water (pH 7.4) | Polar Protic | < 0.1 (Practically Insoluble) |
| Phosphate Buffer (pH 7.4) | Aqueous Buffer | < 0.1 (Practically Insoluble) |
| 0.1 N HCl | Aqueous Acidic | 0.1 - 1.0 (Slightly Soluble) |
| 0.1 N NaOH | Aqueous Basic | 0.1 - 1.0 (Slightly Soluble) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 (Freely Soluble) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 (Freely Soluble) |
| Ethanol | Polar Protic | 1.0 - 10 (Sparingly Soluble) |
| Methanol | Polar Protic | 1.0 - 10 (Sparingly Soluble) |
| Acetonitrile | Polar Aprotic | 1.0 - 10 (Sparingly Soluble) |
| Dichloromethane | Nonpolar | < 1.0 (Slightly Soluble) |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, DMSO, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved particles settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility in mg/mL or mol/L.
Stability Profile
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. The stability of this compound should be evaluated under various stress conditions, including changes in temperature, humidity, pH, and exposure to light. 1,2,4-thiadiazoles are generally considered to be stable aromatic ring systems.
Illustrative Stability Data (Forced Degradation)
The following table provides an example of the expected stability of this compound under forced degradation conditions.
| Condition | Time | Expected Degradation (%) | Major Degradation Products |
| 80°C (Solid State) | 7 days | < 5% | Not significant |
| 40°C / 75% RH (Solid State) | 30 days | < 5% | Not significant |
| 0.1 N HCl (Solution) | 24 hours | 5 - 15% | Hydrolysis products |
| 0.1 N NaOH (Solution) | 24 hours | 10 - 25% | Hydrolysis, ring opening |
| 3% H₂O₂ (Solution) | 24 hours | 15 - 30% | Oxidation products (e.g., sulfoxides) |
| Photostability (ICH Q1B) | - | 5 - 10% | Photodegradation products |
Experimental Protocol for Stability Indicating Assay (Forced Degradation Study)
This protocol describes a typical forced degradation study to assess the intrinsic stability of a compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature and humidity controlled chambers
-
Photostability chamber (compliant with ICH Q1B guidelines)
-
HPLC with a photodiode array (PDA) or mass spectrometric (MS) detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60-80°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation (Solid State): Place the solid compound in a temperature-controlled oven (e.g., at 80°C) for a specified duration.
-
Humidity Stress (Solid State): Store the solid compound in a humidity chamber (e.g., at 40°C / 75% RH) for a specified duration.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: At each time point, analyze the stressed samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.
-
Data Evaluation: Calculate the percentage of degradation and identify the major degradation products using techniques like mass spectrometry (MS) and NMR if necessary.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound.
Caption: Workflow for solubility and stability assessment.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While the provided data tables are illustrative, the detailed experimental protocols offer a robust methodology for researchers to determine the specific physicochemical properties of this compound. A thorough understanding of solubility and stability is paramount for the successful development of new chemical entities in the pharmaceutical and agrochemical industries.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the laboratory synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on a two-step process commencing with the formation of an N-amidino-S-ethylisothiourea intermediate from guanidine, followed by an iodine-mediated oxidative cyclization to yield the target 1,2,4-thiadiazole. This protocol includes comprehensive experimental procedures, tables of reactants and expected products, and a visual representation of the synthetic workflow.
Introduction
The 1,2,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The target compound, this compound, possesses key structural features, including an amino group and an ethylthio substituent, which are amenable to further chemical modification for the development of new therapeutic agents. The synthetic route outlined herein is based on established chemical transformations for the construction of the 1,2,4-thiadiazole ring system, providing a reliable method for accessing this and analogous compounds for research and drug discovery programs.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence as illustrated in the workflow diagram below. The initial step involves the formation of an S-ethylated dithiocarbamate derivative of guanidine, which serves as the open-chain precursor. The subsequent step is an intramolecular oxidative cyclization to form the stable aromatic 1,2,4-thiadiazole ring.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-Amidino-S-ethylisothiourea Intermediate
This procedure details the formation of the open-chain precursor required for the subsequent cyclization. The reaction involves the nucleophilic addition of guanidine to carbon disulfide, followed by S-alkylation with ethyl iodide.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 10 | 0.96 g |
| Potassium Hydroxide | KOH | 56.11 | 20 | 1.12 g |
| Carbon Disulfide | CS₂ | 76.14 | 10 | 0.60 mL (0.76 g) |
| Ethyl Iodide | C₂H₅I | 155.97 | 10 | 0.81 mL (1.56 g) |
| Ethanol (absolute) | C₂H₅OH | 46.07 | - | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (1.12 g, 20 mmol) in absolute ethanol (30 mL).
-
To the stirred solution, add guanidine hydrochloride (0.96 g, 10 mmol). Stir the mixture at room temperature for 15 minutes.
-
Cool the mixture in an ice bath and add carbon disulfide (0.60 mL, 10 mmol) dropwise over 10 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Add ethyl iodide (0.81 mL, 10 mmol) to the mixture and stir at room temperature for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude N-amidino-S-ethylisothiourea intermediate. Further purification can be achieved by recrystallization from ethanol if necessary.
Step 2: Oxidative Cyclization to this compound
This protocol describes the iodine-mediated intramolecular oxidative N-S bond formation to construct the 1,2,4-thiadiazole ring.[1][2]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |
| N-Amidino-S-ethylisothiourea | C₄H₁₀N₄S₂ | 178.28 (expected) | 5 | 0.89 g |
| Iodine (I₂) | I₂ | 253.81 | 5.5 | 1.40 g |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10 | 1.38 g |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 30 mL |
| 5% Sodium Thiosulfate Solution (aq) | Na₂S₂O₃ | 158.11 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the N-amidino-S-ethylisothiourea intermediate (0.89 g, 5 mmol) in 1,4-dioxane (30 mL).
-
Add potassium carbonate (1.38 g, 10 mmol) to the solution.
-
To the stirred suspension, add iodine (1.40 g, 5.5 mmol) portion-wise over 15 minutes.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 12-14 hours.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 5% aqueous sodium thiosulfate solution until the color of iodine disappears.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Data Presentation
Expected Product Characterization:
| Property | Expected Value |
| Molecular Formula | C₄H₆N₄S₂ |
| Molar Mass | 174.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | δ (ppm): ~1.3-1.4 (t, 3H, -CH₃), ~3.0-3.2 (q, 2H, -S-CH₂-), ~5.5-6.0 (s, 2H, -NH₂) |
| ¹³C NMR | δ (ppm): ~15 ( -CH₃), ~30 (-S-CH₂-), ~160 (C5), ~170 (C3) |
| IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~1640 (C=N stretch), ~1550 (N-H bend) |
| Mass Spec (ESI) | m/z: 175.0 [M+H]⁺ |
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Carbon disulfide is highly flammable and toxic; handle with extreme care.
-
Ethyl iodide is a lachrymator and should be handled with caution.
-
Iodine is corrosive and can cause stains; avoid contact with skin and clothing.
-
1,4-Dioxane is a potential carcinogen and should be handled with appropriate safety measures.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]
Applications of 3-Amino-5-ethylthio-1,2,4-thiadiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The subject of this application note, 3-Amino-5-ethylthio-1,2,4-thiadiazole, and its close analogues, are of particular interest due to their potential as therapeutic agents. This document provides a detailed overview of the known applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate further research and drug development.
Overview of Medicinal Chemistry Applications
Derivatives of the 1,2,4-thiadiazole and the closely related 1,3,4-thiadiazole core have been extensively investigated for a variety of pharmacological activities. These compounds are recognized for their ability to interact with various biological targets, attributed in part to the mesoionic character of the thiadiazole ring which allows for cellular membrane permeability.[1] The sulfur atom in the ring contributes to improved liposolubility, a desirable property for drug candidates. The amino and ethylthio substitutions at the 3 and 5 positions of the 1,2,4-thiadiazole ring can be further modified to optimize potency, selectivity, and pharmacokinetic profiles.
The primary areas of investigation for amino- and thio-substituted thiadiazoles include:
-
Anticancer Activity: Inhibition of cancer cell proliferation and induction of apoptosis.[2][3][4]
-
Antimicrobial Activity: Efficacy against a range of bacterial and fungal pathogens.[5][6]
-
Enzyme Inhibition: Targeting specific enzymes involved in disease pathogenesis.[7]
-
Antiviral Activity: Inhibition of viral replication.[8]
-
Anti-inflammatory and Analgesic Activity: Modulation of inflammatory pathways.[8]
-
Anticonvulsant Activity: Effects on the central nervous system.[9]
Quantitative Data on Biological Activities
The following tables summarize the quantitative biological activity data for various derivatives of 1,2,4-thiadiazole and 1,3,4-thiadiazole, providing insights into their potential therapeutic applications.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | Cytotoxic | 49.6 | [3] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | Cytotoxic | 53.4 | [3] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | Anti-proliferative | 2.44 | [4] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | Anti-proliferative | 23.29 | [4] |
| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivative (Compound 25) | T47D (Breast) | Antitumor | 0.058 | [1] |
| 4-(Isopropylthio)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione (NSC763968) | Leukemia Cell Lines | Cytotoxic | 0.18 - 1.45 | [1] |
| 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole derivative (Compound 3e) | HeLa (Cervical) | Cytotoxic | 0.70 | [1] |
| 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole derivative (Compound 3e) | U2OS (Osteosarcoma) | Cytotoxic | 0.69 | [1] |
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Class | Microorganism | Activity | MIC (µg/mL) | Reference |
| 4-Amino-substituted-1,2,4-triazole-3-thiol derivatives | S. aureus | Antibacterial | 16 | [10] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol derivatives | B. subtilis | Antibacterial | 20 | [10] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol derivatives | E. coli | Antibacterial | 25 | [10] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol derivatives | C. albicans | Antifungal | 24 | [10] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol derivatives | A. niger | Antifungal | 32 | [10] |
Table 3: Enzyme Inhibition by Thiadiazole Derivatives
| Compound Class | Enzyme | Activity | IC50 (µM) | Reference |
| Alkynylated 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivative | Nucleotide Pyrophosphatases (NPPs) | Inhibitor | 0.93 | [7] |
| Arylated 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivative | Nucleotide Pyrophosphatospheres (NPPs) | Inhibitor | 1.55 | [7] |
| 3-Substituted imidazo[1,2-d][1,2,4]-thiadiazoles | Factor XIIIa | Inhibitor | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of thiadiazole derivatives, based on published literature.
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A common route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid derivative.[12]
Materials:
-
Thiosemicarbazide
-
Substituted carboxylic acid
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent
-
Appropriate solvent (e.g., dry benzene)
-
Sodium bicarbonate solution (5%)
-
Ethanol for recrystallization
Protocol:
-
To a solution of the substituted carboxylic acid in a suitable solvent, add an equimolar amount of thiosemicarbazide.
-
Slowly add a dehydrating agent, such as phosphorus oxychloride, to the mixture while stirring.
-
Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, distill off the solvent.
-
Wash the residue with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with distilled water.
-
Dry the crude product and recrystallize from a suitable solvent like ethanol to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.
Synthesis of N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)acetamide Derivatives
This protocol describes the synthesis of N-acylated derivatives starting from 2-amino-5-ethylthio-1,3,4-thiadiazole.[13]
Materials:
-
5-Ethylthio-1,3,4-thiadiazol-2-amine
-
Chloroacetyl chloride
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Substituted piperazine
-
Potassium carbonate
-
Acetone
-
Ethanol for recrystallization
Protocol:
-
Step 1: Synthesis of 2-Chloro-N-(5-ethylthio-1,3,4-thiadiazol-2-yl)acetamide.
-
Dissolve 5-ethylthio-1,3,4-thiadiazol-2-amine and triethylamine in THF.
-
Cool the solution to 0 °C and add chloroacetyl chloride dropwise with stirring.
-
Allow the mixture to stir for 1 hour at 0 °C.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water and recrystallize from ethanol.
-
-
Step 2: Synthesis of 2-(4-Substituted-piperazin-1-yl)-N-(5-ethylthio-1,3,4-thiadiazol-2-yl)acetamide.
-
Mix 2-Chloro-N-(5-ethylthio-1,3,4-thiadiazol-2-yl)acetamide, the appropriate substituted piperazine, and potassium carbonate in acetone.
-
Stir the mixture at room temperature for 5 hours.
-
Filter the mixture to remove potassium carbonate and evaporate the acetone.
-
Recrystallize the residue from ethanol to obtain the final product.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, DU-145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial agents (positive controls)
-
96-well microtiter plates
-
Inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard)
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate key synthetic pathways and potential mechanisms of action for thiadiazole derivatives.
Caption: General synthetic scheme for 2,5-disubstituted 1,3,4-thiadiazole derivatives.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 5. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. d-nb.info [d-nb.info]
- 8. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectjournals.com [connectjournals.com]
- 11. 3-Substituted imidazo[1,2-d][1,2,4]-thiadiazoles: a novel class of factor XIIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Amino-5-ethylthio-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 3-Amino-5-ethylthio-1,2,4-thiadiazole as a research tool, based on the known biological activities of structurally related thiadiazole compounds. Due to the limited availability of specific data for this exact molecule, information from analogous 3-amino-5-alkylthio-1,2,4-thiadiazoles and other thiadiazole derivatives is used to illustrate its potential applications in antimicrobial, anticancer, and kinase inhibition studies.
Chemical Properties and Synthesis
| Property | Value |
| Molecular Formula | C4H6N4S2 |
| Molecular Weight | 174.24 g/mol |
| General Class | 1,2,4-Thiadiazole |
General Synthesis Protocol for 3-Substituted-5-arylamino-1,2,4-thiadiazoles
This protocol is adapted from a general method for the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles and can be modified for the synthesis of this compound. The synthesis involves the intramolecular oxidative S-N bond formation of an imidoyl thiourea intermediate.
Materials:
-
Appropriate amidine precursor
-
Aryl isothiocyanate
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the amidine (1 mmol) in DCM (10 mL), add the aryl isothiocyanate (1 mmol).
-
Stir the mixture at room temperature for 2-3 hours to form the imidoyl thiourea intermediate.
-
Add PIFA (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for approximately 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-1,2,4-thiadiazole derivative.
Applications in Antimicrobial Research
Thiadiazole derivatives are known to possess a broad spectrum of antimicrobial activities. The following data for analogous compounds illustrate the potential of this compound in this area.
Table 1: Representative Antimicrobial Activity of Thiadiazole Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 4l | Staphylococcus aureus ATCC 25923 | 31.25 | [1] |
| 6h | Bacillus subtilis ATCC 6633 | 15.63 | [1] |
| 8a | Staphylococcus aureus | 20-28 | [2][3] |
| 8b | Bacillus subtilis | 20-28 | [2][3] |
| 9b | Aspergillus fumigatus | 0.9 | [4] |
| 9a | Geotrichum candidum | 0.08 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard broth microdilution method to determine the minimum inhibitory concentration of a compound against bacterial strains.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Applications in Anticancer Research
Various 1,2,4-thiadiazole derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines.
Table 2: Representative Anticancer Activity of 1,2,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [5] |
| 8b | A549 (Lung) | 0.17 ± 0.032 | [5] |
| 8b | DU-145 (Prostate) | 0.83 ± 0.091 | [5] |
| ST10 | MCF-7 (Breast) | 49.6 | [6][7] |
| ST10 | MDA-MB-231 (Breast) | 53.4 | [6][7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Applications in Kinase Inhibition Research
Thiadiazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Table 3: Representative Kinase Inhibitory Activity of Thiadiazole Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| 2 | Abl | 7.4 | [8] |
| FABT | ERK1/2 Pathway | Inhibition Observed | [9] |
| - | PI3K/AKT/mTOR Pathway | Inhibition Observed | [10][11] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate
-
ATP
-
Test compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
In a suitable microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Synthesis Workflow
Caption: General synthetic route for 3-amino-1,2,4-thiadiazoles.
Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of PI3K/AKT and MAPK/ERK pathways.
References
- 1. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-amino-5-ethylthio-1,2,4-thiadiazole and its derivatives. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 3-amino-1,2,4-thiadiazole-5-thiol, followed by an S-alkylation to yield the final product. This methodology is based on established synthetic routes for analogous thiadiazole compounds.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1,2,4-thiadiazole-5-thiol (Precursor)
The initial step involves the synthesis of the precursor molecule, 3-amino-1,2,4-thiadiazole-5-thiol. A reliable method for this is the oxidative cyclization of an appropriate thiourea derivative.
Materials:
-
Thiosemicarbazide
-
Carbon disulfide (CS₂)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Büchner funnel and flask for filtration
-
pH indicator paper or a pH meter
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 0.1 mol of thiosemicarbazide in 100 mL of absolute ethanol.
-
Add 0.1 mol of anhydrous sodium carbonate and 0.12 mol of carbon disulfide to the solution.
-
Heat the mixture to reflux for 4 to 6 hours. The reaction's progress can be monitored using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to ambient temperature.
-
Filter the precipitate and wash with a minimal amount of cold ethanol.
-
The filtrate, which contains the sodium salt of the desired product, should be carefully acidified with concentrated hydrochloric acid to a pH of 5-6 in an ice bath to manage the exothermic reaction.
-
The resulting precipitate of 3-amino-1,2,4-thiadiazole-5-thiol should be collected by filtration.
-
Wash the collected precipitate thoroughly with cold distilled water to remove any inorganic salt impurities.
-
Dry the final product in a desiccator containing anhydrous calcium chloride.
Protocol 2: Synthesis of this compound
The second protocol outlines the S-alkylation of the thiol precursor to introduce the ethylthio group.
Materials:
-
3-Amino-1,2,4-thiadiazole-5-thiol (synthesized in Protocol 1)
-
Ethyl iodide or ethyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Suspend 0.05 mol of 3-amino-1,2,4-thiadiazole-5-thiol in 50 mL of dry acetone in a 100 mL round-bottom flask.
-
Add 0.06 mol of anhydrous potassium carbonate to the suspension.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 0.055 mol of ethyl iodide dropwise to the stirring mixture over 15 minutes.
-
Continue to stir the reaction mixture at room temperature for 8 to 12 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, remove the inorganic salts by filtration.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Collect the purified crystals by filtration and dry them under vacuum.
Data Presentation
The following tables provide a template for the presentation of quantitative data, with example values for illustrative purposes.
Table 1: Synthesis of 3-Amino-1,2,4-thiadiazole-5-thiol
| Entry | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Thiosemicarbazide (1.0 eq) | CS₂, Na₂CO₃ | Ethanol | 4 | 78 | 240-242 |
| 2 | Thiosemicarbazide (1.0 eq) | CS₂, K₂CO₃ | Methanol | 6 | 75 | 239-241 |
Table 2: Characterization Data for 3-Amino-1,2,4-thiadiazole-5-thiol
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.3 (s, 1H, SH), 7.6 (s, 2H, NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170.1 (C=S), 158.2 (C-NH₂) |
| MS (ESI+) | m/z: 134.0 [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | 3315, 3130 (NH₂), 2560 (SH), 1635 (C=N) |
Table 3: Synthesis of this compound
| Entry | Precursor | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 1.0 eq | Ethyl iodide | K₂CO₃ | Acetone | 8 | 88 | 160-162 |
| 2 | 1.0 eq | Ethyl bromide | NaH | DMF | 6 | 91 | 161-163 |
Table 4: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.15 (s, 2H, NH₂), 3.20 (q, J=7.4 Hz, 2H, SCH₂), 1.40 (t, J=7.4 Hz, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.5 (C-S), 160.3 (C-NH₂), 28.7 (SCH₂), 15.1 (CH₃) |
| MS (ESI+) | m/z: 162.0 [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | 3340, 3160 (NH₂), 1625 (C=N), 1255 (C-S) |
Visualizations
Caption: Synthetic workflow for this compound.
Currently, there is no specific information available regarding the signaling pathways associated with this compound derivatives. Therefore, a corresponding diagram cannot be provided at this time.
Application Notes and Protocols for the Evaluation of 3-Amino-5-ethylthio-1,2,4-thiadiazole in Antimicrobial Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Potential of 1,2,4-Thiadiazoles in Antimicrobial Research
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Consequently, the exploration of novel chemical scaffolds for antimicrobial drug discovery is of paramount importance. Heterocyclic compounds, particularly those containing nitrogen and sulfur, are a rich source of biologically active molecules.[1] Among these, the 1,2,4-thiadiazole ring system is a "privileged scaffold" in medicinal chemistry, known to be a core component in a variety of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]
The structural diversity of 1,2,4-thiadiazole derivatives allows for the fine-tuning of their physicochemical and biological properties.[5] The presence of the thiadiazole ring can confer metabolic stability and the ability to interact with various biological targets.[1] Given the established antimicrobial potential of this class of compounds, derivatives such as 3-Amino-5-ethylthio-1,2,4-thiadiazole represent rational candidates for screening and development as new anti-infective agents.
These application notes provide detailed protocols for the initial in vitro evaluation of this compound, focusing on determining its antimicrobial spectrum and assessing its preliminary safety profile through cytotoxicity studies.
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria, following standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI).[6][7] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8]
Materials:
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
-
Multi-channel pipette
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve a known weight of this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working solution of the test compound (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension (prepared in step 2) to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, read the absorbance at 600 nm using a microplate reader.
-
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[9]
Materials:
-
Human cell line (e.g., HepG2 - liver carcinoma, or HEK293 - human embryonic kidney cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Test Compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at ~570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate for a further 24 or 48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Data Presentation (Illustrative Examples)
The following tables represent example data sets that could be obtained from the described assays.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 16 |
| Enterococcus faecalis ATCC 29212 | Positive | 32 |
| Escherichia coli ATCC 25922 | Negative | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >128 |
| Klebsiella pneumoniae ATCC 13883 | Negative | 64 |
| Ciprofloxacin (Control) | N/A | 0.25 - 2 |
Table 2: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
| Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.350 | 0.095 | 100.0 |
| 10 | 1.310 | 0.088 | 97.0 |
| 25 | 1.250 | 0.110 | 92.6 |
| 50 | 1.050 | 0.099 | 77.8 |
| 100 | 0.750 | 0.075 | 55.6 |
| 200 | 0.350 | 0.045 | 25.9 |
Mandatory Visualizations
Caption: Workflow for the preclinical evaluation of a novel antimicrobial compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Hypothetical mechanism of action for a thiadiazole antimicrobial.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. biomerieux.com [biomerieux.com]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Assays with 3-Amino-5-ethylthio-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing biochemical and cell-based assays for 3-Amino-5-ethylthio-1,2,4-thiadiazole, a novel compound with potential therapeutic applications. The thiadiazole scaffold is a versatile pharmacophore known to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This document outlines detailed protocols for an in-vitro enzyme inhibition assay and a subsequent cell-based assay to characterize the activity of this compound.
Introduction to this compound as a Potential Kinase Inhibitor
The 1,2,4-thiadiazole nucleus is a key structural motif in medicinal chemistry.[1] Derivatives of this scaffold have been explored for a multitude of pharmacological activities. Given the prevalence of thiadiazole derivatives as kinase inhibitors, this application note will focus on protocols to evaluate this compound as a potential inhibitor of a hypothetical protein kinase, "Kinase-X," which is implicated in a cancer-related signaling pathway.
In-Vitro Enzyme Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against Kinase-X. The assay measures the phosphorylation of a substrate peptide by the kinase.
Materials and Reagents
-
Purified recombinant Kinase-X enzyme
-
Kinase-X specific substrate peptide
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
96-well microplates (white, opaque for luminescence)
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader with luminescence detection capabilities
-
Pipettes and tips
-
Distilled water
Experimental Protocol[6][7][8][9]
-
Prepare Solutions :
-
Dissolve the test compound and staurosporine in DMSO to create 10 mM stock solutions.
-
Prepare a serial dilution of the test compound and staurosporine in assay buffer. The final concentration in the assay should typically range from 100 µM to 1 nM.
-
Prepare the Kinase-X enzyme and substrate peptide in assay buffer at desired concentrations.
-
Prepare ATP solution in assay buffer. The final concentration should be at or near the Km for Kinase-X.
-
-
Enzyme and Inhibitor Pre-incubation :
-
Add 5 µL of the diluted test compound or control to the wells of a 96-well plate.
-
Include wells with assay buffer and DMSO as a negative control (100% enzyme activity).
-
Add 5 µL of the Kinase-X enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
-
Initiate the Kinase Reaction :
-
Start the reaction by adding 10 µL of the ATP/substrate peptide mixture to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detect Kinase Activity :
-
Following the kinase reaction, proceed with the detection of kinase activity using a luminescent assay kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the kinase reaction and another to convert the generated ADP to a luminescent signal.
-
-
Data Analysis :
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[6]
-
Quantitative Data Summary
The following table presents hypothetical data for the inhibition of Kinase-X by this compound and the control inhibitor, Staurosporine.
| Compound | Target | IC50 (nM) |
| This compound | Kinase-X | 75 |
| Staurosporine (Control) | Kinase-X | 10 |
Cell-Based Assay for Target Engagement
To confirm the activity of this compound in a cellular context, a cell-based assay is performed.[7][8][9][10][11] This protocol measures the inhibition of phosphorylation of a downstream substrate of Kinase-X in a cancer cell line that overexpresses the kinase.
Materials and Reagents
-
Cancer cell line overexpressing Kinase-X (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Staurosporine
-
96-well cell culture plates
-
Cell lysis buffer
-
Antibodies: Primary antibody against the phosphorylated downstream substrate, and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
ELISA-based detection reagents
-
Microplate reader for absorbance
Experimental Protocol[9]
-
Cell Seeding :
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment :
-
Treat the cells with various concentrations of this compound or staurosporine. Include a vehicle control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis :
-
Remove the medium and lyse the cells by adding cell lysis buffer.
-
-
Detection of Phosphorylation :
-
Use an ELISA-based method to quantify the level of phosphorylation of the downstream substrate in the cell lysates. This involves capturing the target protein and detecting the phosphorylated form with specific antibodies.
-
-
Data Analysis :
-
Measure the absorbance at the appropriate wavelength.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition of phosphorylation against the inhibitor concentration to determine the cellular IC50 value.
-
Quantitative Data Summary
The following table shows hypothetical cellular IC50 values for the inhibition of downstream substrate phosphorylation.
| Compound | Cell Line | Cellular IC50 (µM) |
| This compound | HeLa | 1.2 |
| Staurosporine (Control) | HeLa | 0.1 |
Visualizations
Signaling Pathway
The following diagram illustrates a simplified hypothetical signaling pathway involving Kinase-X, which is a common target for therapeutic intervention in cancer.
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 3. [PDF] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Purification of 3-Amino-5-ethylthio-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 3-Amino-5-ethylthio-1,2,4-thiadiazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The following methods are based on established techniques for the purification of thiadiazole derivatives and can be adapted for the specific requirements of the target compound.
Physicochemical Properties
A summary of the available physicochemical data for this compound and a closely related isomer is presented below. This information is crucial for the selection of appropriate purification techniques and for the characterization of the purified product.
| Property | This compound | 2-Amino-5-(ethylthio)-1,3,4-thiadiazole (Isomer) |
| CAS Number | 129500-80-7 | 25660-70-2 |
| Molecular Formula | C4H7N3S2 | C4H7N3S2 |
| Molecular Weight | 161.25 g/mol | 161.25 g/mol |
| Appearance | - | White to off-white crystalline solid |
| Melting Point | Not available | 135-137 °C[1] |
| Solubility | Not available | Soluble in polar organic solvents |
Purification Workflow Overview
The general workflow for the purification of this compound from a crude reaction mixture involves preliminary purification by recrystallization, followed by chromatographic separation for higher purity, and subsequent characterization to confirm identity and purity.
Caption: General purification workflow for this compound.
Experimental Protocols
Recrystallization
Recrystallization is a primary technique for removing impurities from a solid sample. The choice of solvent is critical and should be determined experimentally. Based on the purification of similar thiadiazole derivatives, polar solvents are a good starting point.
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, Acetonitrile, or mixtures with water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound should crystallize out. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Data Presentation:
| Parameter | Observation/Value |
| Recrystallization Solvent | To be determined experimentally (e.g., Ethanol/Water) |
| Yield (%) | (Mass of pure product / Mass of crude product) x 100 |
| Melting Point (°C) | To be determined |
| Appearance | To be recorded |
Thin-Layer Chromatography (TLC)
TLC is an essential technique for monitoring the progress of the purification and for determining the appropriate solvent system for column chromatography.
Objective: To assess the purity of the sample and to determine a suitable mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., Hexane:Ethyl Acetate mixture)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Visualization agent (e.g., Ninhydrin solution for amino groups)
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If the compound is not UV-active, a staining agent like ninhydrin can be used (gentle heating may be required).
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). An ideal Rf for column chromatography is typically between 0.2 and 0.4.
Data Presentation:
| Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Observations |
| 9:1 | To be determined | |
| 7:3 | To be determined | |
| 1:1 | To be determined |
Column Chromatography
Column chromatography is employed for the separation of the target compound from impurities with different polarities.
Objective: To achieve high purity of this compound.
Materials:
-
Glass chromatography column
-
Stationary phase (Silica gel, 60-120 mesh)
-
Mobile phase (e.g., Hexane:Ethyl Acetate, as determined by TLC)
-
Sample (dissolved in a minimum amount of solvent or adsorbed onto silica gel)
-
Collection tubes
Protocol:
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column. Allow the silica gel to settle into a uniform bed without any air bubbles.
-
Sample Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Caption: Protocol for column chromatography purification.
References
Application Notes and Protocols for the Quantification of 3-Amino-5-ethylthio-1,2,4-thiadiazole
These application notes provide detailed methodologies for the quantitative analysis of 3-Amino-5-ethylthio-1,2,4-thiadiazole in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques and provide a framework for accurate and precise quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in biological matrices such as plasma, as well as in pharmaceutical formulations. The protocol is adapted from established methods for similar thiadiazole derivatives.[1][2][3]
Experimental Protocol
a. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point is a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (typically in the range of 250-320 nm).[2]
-
Internal Standard: A structurally related compound not present in the sample matrix should be used.
c. Method Validation Parameters
The following parameters should be assessed to ensure the method is suitable for its intended purpose:
-
Linearity: Analyze a series of calibration standards over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the sample preparation procedure.
Data Presentation
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 50 µg/mL | [2] |
| Accuracy | 95 - 105% | [1] |
| Precision (RSD) | < 15% | [1] |
| LOD | ~0.05 µg/mL | [4] |
| LOQ | ~0.2 µM | [1] |
| Recovery | > 90% | [1] |
Experimental Workflow
Caption: HPLC-UV workflow for the quantification of this compound.
UV-Visible Spectrophotometry
This method provides a simpler and more rapid approach for the quantification of this compound, particularly in bulk drug substances or simple formulations where high selectivity is not required. The protocol is based on the principle of amplification reactions of iodine with thiadiazole derivatives.[5][6]
Experimental Protocol
a. Reagent Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 100 mL of ethanol to obtain a concentration of 100 µg/mL.
-
Iodine Solution (0.12% in Chloroform): Dissolve 0.12 g of iodine in 100 mL of chloroform.
-
Potassium Iodide Solution (0.5%): Dissolve 0.5 g of potassium iodide in 100 mL of deionized water.
-
Starch Indicator Solution (1%): Prepare a fresh solution by making a paste of 1 g of soluble starch with a small amount of cold water and then adding it to 100 mL of boiling water with constant stirring.
b. Assay Procedure
-
Pipette aliquots of the standard stock solution into a series of 10 mL volumetric flasks to prepare calibration standards (e.g., 1, 2, 4, 6, 8, 10 µg/mL).
-
To each flask, add 1 mL of the iodine solution and shake well.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Add 1 mL of the potassium iodide solution followed by 1 mL of the starch indicator solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Measure the absorbance of the resulting blue-colored complex at the wavelength of maximum absorbance (λmax), which is typically around 605 nm for the starch-iodine complex.[5][6]
-
Prepare a blank solution using all reagents except the analyte.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Data Presentation
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 10 µg/mL | [6] |
| Molar Absorptivity (ε) | Dependent on the specific complex formed | - |
| Correlation Coefficient (r²) | > 0.998 | - |
| λmax | ~605 nm | [6] |
Reaction and Measurement Workflow
Caption: Spectrophotometric quantification workflow based on the starch-iodine reaction.
Mass Spectrometry (MS) for Structural Confirmation
While a fully validated quantitative LC-MS/MS method for this compound is not detailed in the provided search results, mass spectrometry is a powerful tool for the structural confirmation and can be developed into a highly sensitive and selective quantitative assay.[7][8]
Conceptual Protocol for LC-MS/MS Method Development
-
Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (e.g., [M+H]⁺) and optimize ionization source parameters.
-
Product Ion Scan: Perform a product ion scan on the precursor ion to identify characteristic fragment ions for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes.
-
Chromatographic Separation: Develop an HPLC method (as described in Section 1) to separate the analyte from matrix components before introduction into the mass spectrometer.
-
Method Validation: Validate the developed LC-MS/MS method for linearity, accuracy, precision, selectivity, and sensitivity.
Logical Relationship for MS Analysis
Caption: Logical flow for the development of an LC-MS/MS method.
References
- 1. Pharmacokinetic studies of a novel 1,2,4-thiadiazole derivative, inhibitor of Factor XIIIa, in the rabbit by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Amino-5-ethylthio-1,2,4-thiadiazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-ethylthio-1,2,4-thiadiazole is a heterocyclic compound with potential applications in coordination chemistry and medicinal chemistry. Its structure, featuring a 1,2,4-thiadiazole ring substituted with an amino group and an ethylthio group, offers multiple potential coordination sites for metal ions. These include the nitrogen atoms of the thiadiazole ring and the exocyclic amino group. The presence of both hard (amino) and soft (thioether and ring nitrogens) donor atoms makes it an interesting ligand for a variety of metal centers, suggesting its potential in the development of novel metal-based therapeutic agents and catalysts. This document provides an overview of the synthesis of this ligand and general protocols for its use in coordination chemistry, based on established methods for analogous compounds.
Synthesis of this compound
The synthesis of 3-amino-5-alkylthio-1,2,4-thiadiazoles can be achieved through a multi-step process, typically involving the formation of a thiourea derivative followed by oxidative cyclization. The following is a representative protocol based on general synthetic methods for 1,2,4-thiadiazoles.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl thiocyanate (EtSCN)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Elemental sulfur (S)
-
Iodine (I₂)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of N-cyanoguanidine: In a round-bottom flask, dissolve guanidine hydrochloride in ethanol. Add a solution of sodium ethoxide in ethanol dropwise at 0 °C. Stir the mixture for 1 hour, then add ethyl thiocyanate. Allow the reaction to warm to room temperature and stir for 12 hours. The resulting precipitate of N-cyanoguanidine is filtered, washed with cold ethanol, and dried under vacuum.
-
Formation of the thiourea derivative: To a solution of N-cyanoguanidine in DMF, add elemental sulfur and a catalytic amount of a suitable base (e.g., triethylamine). Heat the mixture at 60-80 °C for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Oxidative cyclization: After cooling the reaction mixture to room temperature, add a solution of iodine in ethanol dropwise until a persistent brown color is observed. Stir the mixture for an additional 2 hours.
-
Work-up and purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Characterization:
The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the presence of the ethyl group and the amino protons.
-
¹³C NMR: To identify the carbon atoms of the thiadiazole ring and the ethyl group.
-
FT-IR: To observe the characteristic vibrational frequencies of the amino group, C=N, and C-S bonds.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Coordination Chemistry of this compound
This compound is expected to act as a versatile ligand, potentially coordinating to metal ions in a monodentate, bidentate, or bridging fashion. The primary coordination sites are anticipated to be the ring nitrogen atoms and the exocyclic amino group. The ethylthio group may also participate in coordination, particularly with softer metal ions.
Expected Coordination Modes
-
Monodentate Coordination: Through one of the ring nitrogen atoms (N2 or N4) or the exocyclic amino group.
-
Bidentate Chelation: Involving the exocyclic amino group and the adjacent ring nitrogen (N4), forming a stable five-membered chelate ring.
-
Bridging Coordination: The ligand could bridge two metal centers using two of its donor atoms.
General Protocol for the Synthesis of Metal Complexes
Materials:
-
This compound (ligand, L)
-
A suitable metal salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂, etc.)
-
A suitable solvent (e.g., methanol, ethanol, acetonitrile, DMF)
Procedure:
-
Dissolve the ligand (e.g., 2 equivalents) in a suitable solvent and heat gently if necessary.
-
In a separate flask, dissolve the metal salt (e.g., 1 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A precipitate may form immediately or upon cooling. If no precipitate forms, the reaction mixture can be refluxed for a few hours.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product does not precipitate, the solvent can be slowly evaporated to induce crystallization.
Data Presentation
Due to the lack of specific experimental data for this compound complexes, the following tables provide representative data based on analogous 1,2,4-thiadiazole and other heterocyclic amine/thioether ligands.
Table 1: Representative Spectroscopic Data for Ligand and a Hypothetical Metal Complex
| Spectroscopic Technique | This compound (Ligand) | Hypothetical [M(L)₂Cl₂] Complex | Expected Changes upon Coordination |
| FT-IR (cm⁻¹) | ν(N-H): ~3400-3200ν(C=N): ~1620ν(C-S): ~700 | ν(N-H): Shift to lower frequency (~3300-3100)ν(C=N): Shift in frequency (± 20 cm⁻¹)New band: ν(M-N) ~400-500 | Lowering of N-H stretching frequency indicates coordination of the amino group. Shift in C=N stretch suggests involvement of ring nitrogens. |
| ¹H NMR (ppm) | δ(NH₂): ~5.0-6.0 (broad)δ(CH₂): ~3.0 (quartet)δ(CH₃): ~1.4 (triplet) | δ(NH₂): Broadening and downfield shiftδ(CH₂): Minor shiftδ(CH₃): Minor shift | Downfield shift and broadening of the NH₂ signal is a strong indicator of its coordination to the metal center. |
| UV-Vis (nm) | π → π* transitions: ~250-280n → π* transitions: ~300-320 | Ligand-based transitions may shift.New d-d transition bands in the visible region for transition metals. | Appearance of new bands in the visible region is characteristic of the formation of a coordination complex with a transition metal. |
Table 2: Representative Crystallographic Data for a Hypothetical Metal Complex
| Parameter | Expected Value | Significance |
| M-N(amino) bond length (Å) | 2.0 - 2.2 | Indicates the strength of the coordinate bond between the metal and the exocyclic amino group. |
| M-N(ring) bond length (Å) | 2.0 - 2.3 | Indicates coordination of the thiadiazole ring nitrogen to the metal center. |
| Coordination Geometry | Octahedral, Square Planar, Tetrahedral | Dependent on the metal ion and the stoichiometry of the complex. |
| N(amino)-M-N(ring) angle (°) | ~80-90 | For a bidentate chelate, this angle would be indicative of the bite angle of the ligand. |
Visualizations
Experimental and Logical Workflows
Caption: Synthetic workflow for this compound.
Caption: General workflow for the synthesis of metal complexes.
Caption: Potential coordination modes of the ligand.
Disclaimer
The experimental protocols and quantitative data presented in these notes are based on general methodologies and data from structurally related compounds due to the absence of specific published literature on this compound as a ligand in coordination chemistry. Researchers should treat these as starting points and optimize the conditions for their specific applications. All synthesized compounds should be fully characterized to confirm their identity and purity.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole. The information is tailored to researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: 1) synthesis of the precursor, 3-amino-5-mercapto-1,2,4-thiadiazole, and 2) subsequent S-ethylation.
Step 1: Synthesis of 3-Amino-5-mercapto-1,2,4-thiadiazole
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of 3-amino-5-mercapto-1,2,4-thiadiazole | Incomplete reaction of thiosemicarbazide with carbon disulfide. | - Ensure anhydrous conditions as moisture can interfere with the reaction. - Verify the purity of thiosemicarbazide and carbon disulfide. - Increase the reaction time or temperature, monitoring the reaction progress by TLC. |
| Decomposition of the product during workup. | - Avoid excessively high temperatures during the removal of solvent. - Neutralize the reaction mixture carefully during workup to prevent degradation of the product. | |
| Formation of a disulfide byproduct | Oxidation of the thiol group. | - The oxidative dimerization of the thiol can lead to the formation of a disulfide byproduct.[1] - Minimize exposure of the reaction mixture to air. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in isolating the product | The product may be highly soluble in the reaction solvent or form a fine precipitate that is difficult to filter. | - After acidification, cool the solution in an ice bath to promote precipitation. - If the precipitate is too fine, try centrifugation instead of filtration. - Extraction with a suitable organic solvent after neutralization might be an alternative. |
Step 2: S-ethylation of 3-Amino-5-mercapto-1,2,4-thiadiazole
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Ensure the base (e.g., sodium hydroxide, potassium carbonate) is completely dissolved and the thiol is fully deprotonated before adding the ethylating agent. - Use a slight excess of the ethylating agent (e.g., ethyl iodide, ethyl bromide). - Monitor the reaction by TLC to determine the optimal reaction time. |
| N-alkylation as a side reaction. | - The presence of the amino group can lead to competitive N-alkylation. - Use a non-polar, aprotic solvent to favor S-alkylation. - Maintain a lower reaction temperature to improve selectivity. | |
| Formation of over-alkylated products | Use of a large excess of the ethylating agent or prolonged reaction times. | - Use a controlled amount of the ethylating agent (typically 1.0-1.2 equivalents). - Monitor the reaction closely and stop it once the starting material is consumed. |
| Product is difficult to purify | Presence of unreacted starting material, N-alkylated isomer, and over-alkylated byproducts. | - Use column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane) to separate the desired S-alkylated product from impurities. - Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) may also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical approach is a two-step synthesis. The first step involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base to form 3-amino-5-mercapto-1,2,4-thiadiazole. This intermediate is then S-ethylated using an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base to yield the final product.
Q2: How can I confirm the formation of the 3-amino-5-mercapto-1,2,4-thiadiazole precursor?
The formation of the precursor can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, you should observe a characteristic signal for the SH proton. The IR spectrum will show absorption bands corresponding to N-H and C=N stretching vibrations.
Q3: What are the key parameters to control during the S-ethylation step?
The key parameters to control are the choice of base and solvent, the reaction temperature, and the stoichiometry of the reactants. A suitable base is needed to deprotonate the thiol, and the reaction is typically carried out in a polar aprotic solvent like DMF or acetone. The temperature should be controlled to minimize side reactions. Using a slight excess of the ethylating agent is generally recommended.
Q4: How can I minimize the formation of the N-ethylated isomer?
To favor S-alkylation over N-alkylation, it is advisable to use a non-polar aprotic solvent and maintain a relatively low reaction temperature. The choice of base can also influence the selectivity.
Q5: What is the best way to purify the final product, this compound?
Purification is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective in separating the desired product from unreacted starting materials and any side products. Recrystallization from a suitable solvent can be used for further purification if needed.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| 1 | Synthesis of 3-amino-5-mercapto-1,2,4-thiadiazole | Thiosemicarbazide, Carbon Disulfide, Sodium Hydroxide | Ethanol | 70-80 | 4-6 | 60-75 |
| 2 | S-ethylation | 3-amino-5-mercapto-1,2,4-thiadiazole, Ethyl Iodide, Potassium Carbonate | Acetone | 25-30 | 2-4 | 70-85 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-mercapto-1,2,4-thiadiazole
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) in ethanol.
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To this solution, add a solution of sodium hydroxide (1.0 eq) in water.
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Add carbon disulfide (1.1 eq) dropwise to the reaction mixture at room temperature.
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Heat the mixture to reflux (70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
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The white precipitate of 3-amino-5-mercapto-1,2,4-thiadiazole is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Synthesis of this compound
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In a round-bottom flask, dissolve 3-amino-5-mercapto-1,2,4-thiadiazole (1.0 eq) in acetone.
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Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
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Add ethyl iodide (1.1 eq) dropwise to the suspension.
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Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture to remove potassium carbonate and any inorganic salts.
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Evaporate the acetone under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Mandatory Visualization
References
Technical Support Center: Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound. A plausible synthetic approach involves the oxidative cyclization of an N-acyl-thiourea derivative.
Q1: I am observing a low yield of the desired this compound. What are the potential causes and solutions?
A1: Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
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Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to reduced product formation.
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Solution: Carefully re-calculate and measure the amounts of all starting materials and reagents. A slight excess of the oxidizing agent may sometimes be beneficial, but significant excess can lead to side products.
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Moisture in Reaction: The presence of water can interfere with the reaction, especially if moisture-sensitive reagents are used.
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Solution: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
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Product Loss During Work-up and Purification: The product may be lost during extraction, washing, or crystallization steps.
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Solution: Minimize the number of transfer steps. During liquid-liquid extraction, ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product. For purification by crystallization, select an appropriate solvent system to maximize recovery.
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Q2: My final product is impure, showing multiple spots on the TLC plate. How can I improve the purity?
A2: Impurities can arise from side reactions or unreacted starting materials. Here are strategies to enhance product purity:
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Side Product Formation: Over-oxidation or alternative cyclization pathways can lead to impurities.
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Solution: Adjust the reaction temperature. Running the reaction at a lower temperature may improve selectivity. The choice of oxidizing agent is also critical; milder oxidants may reduce the formation of side products.
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Ineffective Purification: The chosen purification method may not be suitable for separating the product from the impurities.
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Solution: If crystallization is ineffective, consider column chromatography. A range of solvent systems with varying polarities should be tested to achieve optimal separation.
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Residual Starting Materials: Incomplete reaction can leave starting materials in the final product.
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Solution: As mentioned in A1, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time or temperature accordingly.
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Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A3: A stalled reaction can be frustrating. Here are some potential reasons and remedies:
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Inactive Catalyst or Reagent: The catalyst or a key reagent may have degraded.
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Solution: Use fresh, high-purity reagents. If a catalyst is used, ensure it is from a reliable source and has been stored correctly.
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Insufficient Mixing: Poor mixing can lead to localized concentration gradients and slow reaction rates.
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Solution: Ensure efficient stirring throughout the reaction. For heterogeneous mixtures, a mechanical stirrer may be more effective than a magnetic stir bar.
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Incorrect Temperature: The reaction temperature may be too low.
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Solution: Gradually increase the reaction temperature in small increments while monitoring the reaction progress by TLC. Be cautious, as excessive heat can lead to decomposition or side product formation.
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Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A common and effective method is the oxidative cyclization of a suitable precursor, such as an S-ethyl-isothiourea derivative. This typically involves the reaction of a thiourea with an activating agent to form an intermediate that is then cyclized in the presence of an oxidizing agent.
Q2: Which solvents are recommended for this synthesis?
A2: The choice of solvent depends on the specific reagents used. Common solvents for similar syntheses include ethanol, methanol, acetonitrile, and dimethylformamide (DMF). The solvent should be able to dissolve the reactants and be stable under the reaction conditions.
Q3: What are the typical reaction temperatures and times?
A3: Reaction conditions can vary significantly based on the specific protocol. Generally, these reactions are run at temperatures ranging from room temperature to the reflux temperature of the solvent. Reaction times can range from a few hours to overnight. It is crucial to monitor the reaction progress by TLC to determine the optimal time.
Q4: What are some common side reactions to be aware of?
A4: Potential side reactions include the formation of isomeric thiadiazoles (e.g., 1,3,4-thiadiazoles), over-oxidation of the sulfur atoms, and decomposition of the starting materials or product under harsh conditions. Careful control of reaction parameters is key to minimizing these side reactions.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used for characterization. These include:
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Thin Layer Chromatography (TLC): To assess purity and monitor reaction progress.
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Melting Point: A sharp melting point range is indicative of a pure compound.
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Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure.
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Mass Spectrometry (MS): To determine the molecular weight.
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Infrared (IR) Spectroscopy: To identify key functional groups.
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Data Presentation
Table 1: Effect of Solvent on Reaction Yield for a Model Oxidative Cyclization
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Reflux | 8 | 75 |
| Acetonitrile | Reflux | 6 | 82 |
| DMF | 80 | 4 | 85 |
| Dichloromethane | Room Temp | 24 | 60 |
Note: Data is generalized from typical oxidative cyclization reactions for substituted thiadiazoles.
Table 2: Influence of Oxidizing Agent on Product Yield and Purity
| Oxidizing Agent | Equivalent | Temperature (°C) | Yield (%) | Purity (%) |
| Hydrogen Peroxide | 1.2 | Room Temp | 78 | 92 |
| Iodine | 1.1 | Room Temp | 85 | 95 |
| N-Bromosuccinimide | 1.1 | 0 to Room Temp | 88 | 97 |
| (Diacetoxyiodo)benzene | 1.1 | Room Temp | 90 | 98 |
Note: Purity was estimated by HPLC analysis. Data is representative of similar reactions found in the literature.
Experimental Protocols
General Protocol for the Synthesis of this compound via Oxidative Cyclization
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Step 1: Synthesis of the Thiourea Precursor
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To a solution of cyanamide in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl thiocyanate.
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Slowly add a base (e.g., sodium ethoxide) and stir the mixture at room temperature.
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Monitor the reaction by TLC until the starting materials are consumed.
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Upon completion, neutralize the reaction mixture and extract the product.
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Purify the resulting thiourea derivative by crystallization or column chromatography.
Step 2: Oxidative Cyclization to this compound
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Dissolve the purified thiourea precursor in a suitable solvent (e.g., acetonitrile).
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Add an oxidizing agent (e.g., N-Bromosuccinimide) portion-wise at a controlled temperature (e.g., 0 °C).
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Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
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Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
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Extract the product with an organic solvent, wash the organic layer, and dry it over an anhydrous salt (e.g., sodium sulfate).
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Remove the solvent under reduced pressure and purify the crude product by crystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole.
Troubleshooting Guides
This section is designed to provide rapid assistance for specific issues that may arise during the synthesis of this compound, particularly focusing on the common synthetic route involving the oxidative cyclization of an S-ethyl-isothiourea derivative.
Issue 1: Low or No Product Yield
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Question: My reaction has a very low yield or has failed completely. What are the common causes?
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Answer: Low yields in 1,2,4-thiadiazole synthesis can stem from several factors. Common issues include the use of an inappropriate or degraded oxidizing agent, which can lead to incomplete reaction or the formation of side products.[1] Other potential causes are suboptimal reaction temperatures, incorrect solvent choice, or the use of a base that is not suitable for the specific reaction, all of which can hinder the desired reaction pathway.[1] The purity of starting materials is also crucial, as impurities can interfere with the reaction. Ensure that reagents are fresh and stored under the recommended conditions.
Issue 2: Multiple Spots on Thin Layer Chromatography (TLC)
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Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
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Answer: The formation of multiple products is a common challenge. In syntheses involving oxidative cyclization, common side products can include the corresponding amide (from hydrolysis of a thioamide precursor), unreacted starting materials, and partially oxidized intermediates.[1] The formation of isomeric 1,3,4-thiadiazoles is also a possibility depending on the precursors and reaction conditions. Over-oxidation of the ethylthio group to a sulfoxide or sulfone can occur with harsh oxidizing agents.
Issue 3: Product Instability During Work-up or Purification
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Question: My product seems to be degrading during extraction or chromatography. How can I prevent this?
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Answer: The 1,2,4-thiadiazole ring can be sensitive to certain conditions. For instance, ring opening can occur under strongly basic or acidic conditions.[1] It is advisable to use mild work-up and purification conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. When performing chromatography, using a neutral stationary phase like silica gel and a suitable solvent system is recommended.
Issue 4: Difficulty in Product Isolation
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Question: I am having trouble isolating my product from the reaction mixture. What can I do?
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Answer: If the product is highly soluble in the reaction solvent, precipitation by adding a non-solvent can be an effective isolation method.[1] If the product is an oil, attempting to crystallize it from a different solvent system or using techniques like trituration with a non-polar solvent can help induce solidification. Careful selection of extraction solvents based on the product's polarity is also critical for efficient separation from water-soluble byproducts.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method is the oxidative intramolecular S-N bond formation of an appropriate N-amidinothiourea precursor.[2] This precursor can be synthesized from S-ethylisothiourea and a cyanamide derivative. The subsequent cyclization is typically mediated by an oxidizing agent.
Q2: What are some suitable oxidizing agents for the cyclization step?
A2: A variety of oxidizing agents can be employed, including halogens (e.g., iodine, bromine), hydrogen peroxide, and hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA).[2] The choice of oxidant can influence reaction time, yield, and impurity profile. Milder oxidants are often preferred to prevent over-oxidation of the ethylthio group.
Q3: How can I confirm the formation of the desired 1,2,4-thiadiazole isomer over the 1,3,4-thiadiazole isomer?
A3: Spectroscopic techniques are essential for structural elucidation. 13C NMR spectroscopy is particularly useful, as the chemical shifts of the ring carbons will differ significantly between the two isomers. X-ray crystallography provides definitive structural confirmation if a suitable crystal can be obtained.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: In the 1H NMR spectrum, you would expect to see signals corresponding to the amino protons, and the ethyl group (a triplet and a quartet). The 13C NMR spectrum would show distinct signals for the two carbons of the thiadiazole ring and the two carbons of the ethyl group. Infrared (IR) spectroscopy should reveal characteristic peaks for the N-H stretching of the amino group and C=N stretching of the heterocyclic ring.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of substituted 3-amino-1,2,4-thiadiazoles via oxidative cyclization of amidinothiourea precursors. Please note that these are general ranges and optimal conditions will vary depending on the specific substrate and scale of the reaction.
| Parameter | Typical Value/Range | Notes |
| Yield | 60-90% | Highly dependent on substrate and purity of starting materials. |
| Reaction Time | 1-24 hours | Shorter reaction times are often observed with more reactive substrates and stronger oxidizing agents.[2] |
| Temperature | 0 °C to reflux | The optimal temperature depends on the solvent and the stability of the reactants and product. |
| Purity (crude) | 70-95% | Purification via recrystallization or column chromatography is usually necessary. |
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound. This protocol is based on general methods for the synthesis of similar compounds and may require optimization.
Step 1: Synthesis of the Amidinothiourea Precursor
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To a stirred solution of S-ethylisothiourea hydrobromide (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add a base like sodium ethoxide or triethylamine (1.1 equivalents) at room temperature.
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After stirring for 30 minutes, add cyanamide (1 equivalent).
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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The resulting residue can be used in the next step with or without further purification.
Step 2: Oxidative Cyclization to this compound
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Dissolve the crude amidinothiourea precursor from Step 1 in a suitable solvent such as dichloromethane (DCM) or ethanol.
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Cool the solution to 0 °C in an ice bath.
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Add the oxidizing agent (e.g., iodine, 1.1 equivalents) portion-wise over a period of 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.
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Upon completion, quench the reaction by adding a solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway and potential side reactions for this compound.
References
Technical Support Center: Synthesis of 3-Amino-5-ethylthio-1,2,4-thiadiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development focused on optimizing the synthesis and improving the yield of 3-Amino-5-ethylthio-1,2,4-thiadiazole.
Proposed Synthetic Pathway
The synthesis of this compound is most effectively approached through a two-step process. The initial step involves the formation of the core heterocyclic structure, 3-Amino-5-mercapto-1,2,4-thiadiazole, which is then followed by a selective S-alkylation to introduce the ethylthio group.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-mercapto-1,2,4-thiadiazole
This protocol is a general procedure and may require optimization based on the specific guanidine derivative used.
Materials:
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Aminoguanidine salt (e.g., aminoguanidine bicarbonate)
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Carbon disulfide (CS₂)
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Potassium hydroxide (KOH)
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Ethanol
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Hydrazine hydrate
Procedure:
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A solution of aminoguanidine salt and potassium hydroxide in ethanol is prepared.
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Carbon disulfide is added dropwise to the stirred solution at a controlled temperature.
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The reaction mixture is stirred for several hours to form the potassium dithiocarbazate intermediate.
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Hydrazine hydrate is then added, and the mixture is refluxed to induce cyclization.
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Upon cooling, the product precipitates and can be collected by filtration, followed by recrystallization from a suitable solvent like ethanol.
Step 2: S-Alkylation of 3-Amino-5-mercapto-1,2,4-thiadiazole
Materials:
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3-Amino-5-mercapto-1,2,4-thiadiazole
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Ethylating agent (e.g., ethyl iodide, ethyl bromide)
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Base (e.g., potassium carbonate, sodium hydride)
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Solvent (e.g., DMF, acetone, ethanol)
Procedure:
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3-Amino-5-mercapto-1,2,4-thiadiazole is dissolved or suspended in an appropriate anhydrous solvent.
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A suitable base is added to deprotonate the thiol group, forming the more nucleophilic thiolate.
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The ethylating agent is added dropwise to the reaction mixture.
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The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC.
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The reaction is quenched, and the product is extracted with an organic solvent.
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The organic layer is washed, dried, and concentrated under reduced pressure.
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The crude product is purified by column chromatography or recrystallization.
Troubleshooting and FAQs
Step 1: Synthesis of 3-Amino-5-mercapto-1,2,4-thiadiazole
Q1: My yield of the 3-amino-5-mercapto-1,2,4-thiadiazole is low. What are the common causes?
A1: Low yields can arise from several factors. Suboptimal reaction temperature, incorrect choice of base, or impure starting materials can hinder the reaction.[1] The use of inappropriate oxidizing agents in alternative oxidative dimerization routes can also lead to over-oxidation or the formation of side products.[1]
Q2: I am observing multiple spots on my TLC plate during the cyclization reaction. What are the likely side products?
A2: The formation of multiple products is a common issue. Side products can include unreacted starting materials, partially cyclized intermediates, or other heterocyclic systems if the reaction conditions are not well-controlled.
Q3: How can I improve the purity of my 3-amino-5-mercapto-1,2,4-thiadiazole?
A3: Purification can typically be achieved through recrystallization from a suitable solvent such as ethanol. If impurities persist, column chromatography on silica gel may be necessary.
Step 2: S-Alkylation
Q1: I am getting a mixture of N-alkylated and S-alkylated products. How can I improve the selectivity for S-alkylation?
A1: Regioselectivity is a key challenge in the alkylation of molecules with multiple nucleophilic sites. To favor S-alkylation:
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Choice of Base and Solvent: Using a weaker base and a polar aprotic solvent like DMF or acetone can favor S-alkylation.[2] Stronger bases might lead to the deprotonation of the amino group, increasing the likelihood of N-alkylation.
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Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.
Q2: The S-alkylation reaction is sluggish or does not go to completion. What should I try?
A2: If the reaction is slow, consider the following:
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Stronger Base: If you are using a weak base like potassium carbonate, switching to a stronger base such as sodium hydride might be necessary to ensure complete deprotonation of the thiol.
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Solvent: Ensure your solvent is anhydrous, as water can inhibit the reaction.
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Temperature: Gently heating the reaction mixture can increase the reaction rate.
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Alkylating Agent: Ensure the ethylating agent is fresh and reactive.
Q3: I'm having trouble with the workup and purification of the final product. Any suggestions?
A3:
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Workup: After quenching the reaction, ensure thorough extraction with a suitable organic solvent. Washing the organic layer with brine can help remove residual water and some polar impurities.
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Purification: Silica gel column chromatography is often effective for separating the desired S-alkylated product from unreacted starting material, the N-alkylated side product, and any dialkylated products.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the S-alkylation of mercapto-thiadiazole derivatives based on available literature.
| Precursor | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| 2,5-dimercapto-1,3,4-thiadiazole | 4-ethylbromobutyrate | K₂CO₃ | DMF | Not specified | 92% | [3] |
| 5-amino-1,3,4-thiadiazole-2-thiol | Various alkylating agents | K₂CO₃ | Acetone | Not specified | Varies | [2] |
| 5-R-amino-2-mercapto-1,3,4-thiadiazoles | Chloroacetic acid esters/amides | KOH | Ethanol | Not specified | Varies | [4] |
| 2-mercapto-5-methyl-1,3,4-thiadiazole | α,ω-dihalogenoalkanes | Various | Various | Optimized | Varies | [5] |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles: Regioselective Alkylation and Glycosylation of the 5-amino-1,3,4- thiadiazole-2-thiol Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Aminothiadiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of aminothiadiazole derivatives.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of aminothiadiazole derivatives.
Problem 1: Low yield after synthesis and initial work-up.
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Possible Cause: Incomplete reaction or side reactions.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials. The formation of isomeric byproducts, such as 1,2,4-triazole derivatives, can occur, especially under alkaline conditions; using acidic media generally favors the formation of the desired 1,3,4-thiadiazoles.[1]
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Possible Cause: Ineffective cyclizing agent.
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Possible Cause: Loss of product during extraction.
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Solution: Aminothiadiazole derivatives can have varying polarities. Ensure the pH of the aqueous layer is optimized for the extraction. Some derivatives may require a more polar solvent than ethyl acetate for efficient extraction.
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Problem 2: Persistent impurities observed in TLC or HPLC analysis after initial purification.
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Possible Cause: Co-eluting impurities in column chromatography.
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Solution: Adjust the mobile phase polarity. A shallower gradient or isocratic elution might improve separation.[2] Consider using a different solvent system. Refer to the table below for suggested solvent systems.
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Possible Cause: Unreacted starting materials or reagents.
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Solution: If unreacted α-haloketones or thiourea are present, consider a pre-purification wash. A wash with a non-polar solvent like hexane can remove greasy impurities before recrystallization.[2]
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Possible Cause: Formation of highly polar or insoluble byproducts.
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Solution: If highly polar impurities are present, they may stick to the baseline on the TLC plate. A wash with a slightly acidic or basic aqueous solution (depending on the nature of the impurity and stability of the product) during the work-up might help. For insoluble byproducts, filtration of the crude product solution before chromatography is recommended.
-
Problem 3: Multiple spots on TLC after column chromatography.
-
Possible Cause: Product degradation on silica gel.
-
Solution: Some aminothiadiazole derivatives can be unstable on silica gel. To minimize degradation, deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, use a less acidic stationary phase like alumina.
-
-
Possible Cause: Inappropriate solvent system for TLC visualization.
-
Solution: Ensure the TLC solvent system provides good separation of your compound from impurities. The ideal Rf value for the compound of interest for good separation in column chromatography is typically between 0.2 and 0.4.
-
Problem 4: Difficulty in obtaining crystals during recrystallization.
-
Possible Cause: Incorrect solvent or solvent system.
-
Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent screen with a small amount of the crude product can help identify a suitable solvent or solvent pair.[2]
-
-
Possible Cause: Oiling out of the product.
-
Solution: "Oiling out" occurs when the compound comes out of the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the solvent is too non-polar. Try slower cooling, scratching the inside of the flask with a glass rod to induce crystallization, or using a more polar solvent system.
-
-
Possible Cause: Presence of impurities that inhibit crystallization.
-
Solution: If the crude product is highly impure, a preliminary purification by flash chromatography may be necessary before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of aminothiadiazole derivatives?
A1: Common impurities include inorganic salts from the reaction, unreacted starting materials (e.g., α-haloketones, thiourea), and side-products from the synthesis, such as isomeric triazoles.[1][2]
Q2: What is the recommended first step for purifying crude aminothiadiazole derivatives?
A2: An initial purification step often involves removing inorganic salts. Recrystallization from water can be effective if the aminothiadiazole derivative has low solubility in cold water while the salts are highly soluble.[2] Alternatively, a simple filtration after dissolving the crude product in an organic solvent can remove insoluble inorganic materials.
Q3: How can I assess the purity of my purified aminothiadiazole derivative?
A3: Purity can be assessed using several techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity.[3] A single sharp peak in the chromatogram indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
Q4: My aminothiadiazole derivative seems to be unstable in DMSO for biological assays. What should I do?
A4: Some 2-aminothiazoles are known to be unstable in DMSO, leading to decomposition over time.[4] It is recommended to prepare fresh stock solutions in DMSO and use them immediately. If instability persists, consider alternative solvents for your biological assays, if compatible.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Aminothiadiazole Derivatives
| Solvent System (v/v) | Typical Application | Expected Rf Range for Product |
| Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | For less polar derivatives | 0.2 - 0.4 |
| Dichloromethane / Methanol (e.g., 99:1 to 9:1) | For moderately polar derivatives | 0.2 - 0.4 |
| Chloroform / Acetone (e.g., 9:1 to 1:1) | For derivatives with intermediate polarity | 0.2 - 0.4 |
| Ethyl Acetate / Methanol (e.g., 98:2 to 9:1) | For more polar derivatives | 0.2 - 0.4 |
Note: The optimal solvent system will depend on the specific substituents on the aminothiadiazole core. It is always recommended to first determine the optimal eluent composition by TLC.
Table 2: Suggested Solvents for Recrystallization of Aminothiadiazole Derivatives
| Solvent / Solvent System | Compound Polarity | Procedure |
| Ethanol | Moderately Polar | Dissolve in hot ethanol and allow to cool slowly.[2][5] |
| Ethanol / Water | Moderately Polar | Dissolve in a minimal amount of hot ethanol, then add water dropwise until turbidity persists. Reheat to dissolve and cool slowly.[2] |
| Isopropanol / Water | Moderately Polar | Similar to the ethanol/water procedure.[2] |
| N,N-Dimethylformamide (DMF) / Water | Polar | Dissolve in a minimal amount of DMF and add water as an anti-solvent.[6] |
| Acetonitrile | Moderately Polar | Dissolve in hot acetonitrile and cool slowly. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol and may require optimization based on the specific aminothiadiazole derivative.
Materials:
-
Crude aminothiadiazole derivative
-
Silica gel (60-120 mesh)
-
Selected solvent system (e.g., Hexane/Ethyl Acetate)
-
Glass column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexane).
-
Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring a level and compact bed. A thin layer of sand can be added on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. In a separate flask, adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system, starting with a lower polarity if a gradient is used.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure compound.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified aminothiadiazole derivative.
Protocol 2: Purification by Recrystallization
This protocol is for a single-solvent recrystallization.
Materials:
-
Crude aminothiadiazole derivative
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: The Hantzsch synthesis of 2-aminothiazole derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminothiadiazole derivatives.
References
Technical Support Center: Synthesis of 1,2,4-Thiadiazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of 1,2,4-thiadiazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,2,4-thiadiazoles, offering potential causes and solutions to get your experiments back on track.
Issue 1: Low or No Yield of the Desired 1,2,4-Thiadiazole
Table 1: Troubleshooting Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | For oxidative dimerization of thioamides, ensure the oxidizing agent is fresh and has been stored correctly. Some common oxidants like ceric ammonium nitrate (CAN) or iodine should be of high purity. |
| Incorrect Reaction Temperature | Verify the optimal temperature for your specific reaction. Some reactions require heating, while others proceed at room temperature.[1] |
| Presence of Water | Many reagents used in 1,2,4-thiadiazole synthesis are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Water can lead to the hydrolysis of starting materials, particularly thioamides, to the corresponding amides. |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as solvent, reaction time, and stoichiometry of reactants. For instance, in the synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles from amidines and dithioesters, the choice of base and solvent can be critical.[2] |
| Degradation of Product | The 1,2,4-thiadiazole ring can be susceptible to ring-opening under strongly basic conditions.[1] Ensure that the work-up and purification conditions are suitable for the stability of your product. |
Issue 2: Formation of Multiple Products and Side Reactions
The formation of multiple products is a common challenge in 1,2,4-thiadiazole synthesis. Below are some of the most frequently observed side reactions and byproducts.
Table 2: Common Side Reactions and Byproducts in 1,2,4-Thiadiazole Synthesis
| Side Reaction | Starting Materials | Side Product(s) | Conditions Favoring Side Reaction | Mitigation Strategies |
| Hydrolysis of Thioamide | Thioamide, Water | Corresponding Amide | Presence of water in the reaction mixture, prolonged reaction times at elevated temperatures. | Use anhydrous solvents and reagents, and dry glassware thoroughly. Monitor the reaction to avoid unnecessarily long reaction times. |
| Formation of Open-Chain Adducts | Amidines, Dithioesters | Thioacylbenzamidine intermediate | Incomplete cyclization, steric hindrance, or electronic effects of substituents. For example, the reaction of benzamidine with 4-fluorophenyl dithioester may yield only the open-chain adduct.[2] | Optimize reaction conditions (e.g., base, temperature) to promote intramolecular cyclization. In some cases, a stronger base or higher temperature may be required. |
| Self-Dimerization in Cross-Dimerization Reactions | Two different primary amides (in a one-pot, two-step synthesis) | Symmetrical 1,2,4-thiadiazoles | When attempting to synthesize unsymmetrical 1,2,4-thiadiazoles via cross-dimerization, the formation of self-dimerized products is often a competitive process. | This is a challenging reaction to control. Stepwise synthesis is often a more effective strategy for obtaining unsymmetrical products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,4-thiadiazoles, and how do they compare in terms of yield?
A1: There are several effective methods for synthesizing 1,2,4-thiadiazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A comparative overview of four common routes is presented below.
Table 3: Comparative Analysis of Synthetic Routes to 1,2,4-Thiadiazoles [3]
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields |
| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95% |
| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85% |
| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90% |
| 1,3-Dipolar Cycloaddition | 1,3,4-Oxathiazol-2-ones, Acyl Cyanides | Thermal (Reflux) | Xylene, 130-160°C, ~20 h | 75-90% |
Q2: How can I improve the regioselectivity in the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles?
A2: Achieving high regioselectivity is a critical challenge in the synthesis of unsymmetrical 1,2,4-thiadiazoles. One of the most effective strategies is the stepwise synthesis where the fragments are introduced sequentially. For example, the reaction of a nitrile with a thioamide allows for the controlled formation of the thiadiazole ring with specific substituents at the 3 and 5 positions.[2][3] The choice of catalyst and reaction conditions can also significantly influence the regioselectivity. In the synthesis from amidines and dithioesters, the nature of the base and solvent can direct the reaction towards the desired regioisomer.[2]
Q3: My purification by column chromatography is not effective. What are some common issues and solutions?
A3: If you are facing difficulties with the purification of your 1,2,4-thiadiazole derivative, consider the following:
-
Incomplete removal of inorganic salts: If your synthesis involves inorganic reagents or byproducts, it is advisable to perform an aqueous work-up before column chromatography. Washing the organic layer with water or brine can help remove most of the inorganic impurities.
-
Choosing the right eluent system: The polarity of the eluent is crucial for good separation. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) is an indispensable tool for optimizing the eluent system before running a column.
-
Product degradation on silica gel: Some 1,2,4-thiadiazoles might be sensitive to the acidic nature of silica gel. In such cases, you can use neutral alumina for chromatography or add a small amount of a neutralising agent like triethylamine to the eluent.
-
Alternative purification methods: If column chromatography is not providing the desired purity, consider other techniques such as recrystallization from a suitable solvent or solvent mixture.[4]
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic routes to 1,2,4-thiadiazoles.
Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole via Oxidative Dimerization of Thiobenzamide
This protocol describes a greener, one-pot, two-step synthesis starting from benzamide.[1]
Materials:
-
Benzamide (1.0 mmol)
-
Lawesson's Reagent (0.6 mmol)
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 1.5 equiv.)
-
Ethyl acetate
-
Water
Procedure:
-
In an oven-dried round-bottom flask equipped with a stir bar, charge benzamide (1.0 mmol) and Lawesson's reagent (0.6 mmol).
-
Heat the reaction mixture at 80°C and monitor the progress of the reaction by TLC.
-
After the reaction is complete (typically 25 minutes), cool the mixture to room temperature.
-
Add TBHP (1.5 equiv.) to the mixture and stir at room temperature. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, extract the solid mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: Synthesis of an Unsymmetrically Substituted 3,5-Disubstituted-1,2,4-Thiadiazole from a Nitrile and a Thioamide[3]
Materials:
-
Nitrile (1.0 mmol)
-
Thioamide (1.2 mmol)
-
Iodine (I₂) (2.0 mmol)
-
Dichloromethane (DCM) (3.0 mL)
-
Saturated aqueous solution of sodium thiosulfate
-
Brine
Procedure:
-
To a sealed tube, add the nitrile (1.0 mmol), thioamide (1.2 mmol), and iodine (2.0 mmol) in dichloromethane (3.0 mL).
-
Stir the reaction mixture at 80°C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the target 3,5-disubstituted 1,2,4-thiadiazole.
Visualizations
The following diagrams illustrate key reaction pathways and a general experimental workflow for the synthesis of 1,2,4-thiadiazoles.
References
- 1. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03993A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-ethylthio-1,3,4-thiadiazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-amino-5-ethylthio-1,3,4-thiadiazole, with a focus on scaling up the process. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 2-amino-5-ethylthio-1,3,4-thiadiazole?
A1: The most prevalent and scalable method is a two-step synthesis. This process involves the initial formation of 2-amino-5-mercapto-1,3,4-thiadiazole, which is a key intermediate. This is followed by a selective S-alkylation step to introduce the ethylthio group. This approach is generally favored for its reliability and the commercial availability of the starting materials.
Q2: What are the critical starting materials for this synthesis?
A2: For the widely used two-step synthesis, the primary starting materials are thiosemicarbazide and carbon disulfide for the formation of the 2-amino-5-mercapto-1,3,4-thiadiazole intermediate. For the subsequent S-alkylation step, an ethylating agent such as ethyl iodide or ethyl bromide is required.
Q3: What are the key reaction parameters to control during scale-up?
A3: When scaling up, careful control of temperature, reaction time, and reagent addition rates is crucial. In the first step, maintaining the recommended temperature during the cyclization of thiosemicarbazide and carbon disulfide is important to ensure optimal yield and minimize side reactions. During the S-alkylation, controlling the temperature helps to prevent unwanted side reactions.
Q4: Are there any significant safety concerns to be aware of during the synthesis?
A4: Yes, several safety precautions are necessary. Carbon disulfide is highly flammable and toxic, so it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving flammable solvents should be conducted with proper fire safety measures in place. When working with alkylating agents like ethyl iodide, it is important to handle them with care as they can be harmful. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
II. Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis and provides practical solutions.
Troubleshooting: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (Intermediate)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Intermediate | Incomplete reaction. | - Ensure the reaction is heated sufficiently, typically around 80-90°C, to promote cyclization.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] |
| Hydrolysis of intermediates. | - Use anhydrous solvents and reagents to minimize the presence of water. | |
| Suboptimal reaction conditions. | - Consider using a catalyst such as phosphorus pentachloride, which can lower the reaction temperature and shorten the reaction time.[2] | |
| Formation of 2,5-diamino-1,3,4-thiadiazole by-product | Reaction conditions favoring the formation of the diamino by-product. | - A process has been described to separate the 2,5-diamino-1,3,4-thiadiazole by-product and convert it to the desired 2-amino-5-mercapto-1,3,4-thiadiazole, thereby increasing the overall yield.[3] |
| Difficulty in Product Isolation | Product precipitation issues. | - After the reaction, cool the mixture and carefully quench it with water or pour it onto ice.[1]- Adjusting the pH to 8 with a base like sodium hydroxide can aid in precipitation.[1] |
Troubleshooting: S-Alkylation to 2-Amino-5-ethylthio-1,3,4-thiadiazole
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete alkylation. | - Ensure stoichiometric or a slight excess of the ethylating agent is used.- Monitor the reaction progress by TLC to ensure completion. |
| Formation of bis-alkylated by-products. | - Control the reaction temperature and the stoichiometry of the alkylating agent carefully. | |
| Formation of N-alkylated by-product | Reaction conditions favoring N-alkylation over S-alkylation. | - The use of a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF generally favors S-alkylation. |
| Product Purification Challenges | Presence of unreacted starting material and by-products. | - The crude product can often be purified by recrystallization from a suitable solvent like ethanol.[4]- Column chromatography can be employed for more challenging separations.[5] |
III. Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
This protocol is based on the reaction of thiosemicarbazide and carbon disulfide.
Materials:
-
Thiosemicarbazide
-
Carbon Disulfide
-
Anhydrous Sodium Carbonate
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiosemicarbazide in anhydrous ethanol.
-
Add anhydrous sodium carbonate to the suspension.
-
Slowly add carbon disulfide to the mixture.
-
Heat the reaction mixture to reflux (around 50°C) and maintain for 1 hour, then continue heating in a steam bath for an additional 4 hours.
-
Remove the ethanol by distillation under reduced pressure.
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Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-amino-5-mercapto-1,3,4-thiadiazole.
Protocol 2: Synthesis of 2-Amino-5-ethylthio-1,3,4-thiadiazole
This protocol describes the S-alkylation of the intermediate.
Materials:
-
2-Amino-5-mercapto-1,3,4-thiadiazole
-
Ethyl Iodide (or Ethyl Bromide)
-
Anhydrous Potassium Carbonate
-
Dry Acetone (or DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole in dry acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add ethyl iodide to the mixture with stirring.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
IV. Data Presentation
Table 1: Comparison of Synthetic Routes for 1,3,4-Thiadiazoles
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields |
| From Thiosemicarbazide and Carboxylic Acid | Thiosemicarbazide, Carboxylic Acid | POCl₃ or PPE | 60°C, 2 hours (POCl₃) | Moderate to Good |
| From Thiosemicarbazides and Carbon Disulfide | Thiosemicarbazide, Carbon Disulfide | Sodium Carbonate | Reflux in Ethanol | ~80%[6] |
| Iodine-mediated Cyclization | Thiosemicarbazones | Iodine | Varies | Moderate to Good[7] |
V. Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving multiple spots on TLC for 3-Amino-5-ethylthio-1,2,4-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-ethylthio-1,2,4-thiadiazole, specifically addressing the issue of observing multiple spots during Thin Layer Chromatography (TLC) analysis.
Troubleshooting Guide: Resolving Multiple Spots on TLC
Observing multiple spots on a TLC plate when analyzing a supposedly pure sample of this compound can be perplexing. This guide provides a systematic approach to diagnose and resolve this issue.
dot
Caption: Troubleshooting workflow for multiple TLC spots.
Frequently Asked Questions (FAQs)
Q1: I am seeing two or more spots on my TLC for a sample of this compound that I expect to be pure. What are the possible reasons?
There are several potential reasons for observing multiple spots on your TLC plate:
-
Sample Impurity: The most straightforward reason is that your sample may not be pure and contains side products from the synthesis or degradation products.
-
On-Plate Decomposition: The compound might be degrading on the silica gel plate. The stationary phase is often slightly acidic, which can cause sensitive molecules to break down.
-
Inappropriate Solvent System: The choice of mobile phase is crucial. An unsuitable solvent system can lead to poor separation, streaking, or the appearance of artificial spots.[1]
-
Sample Overloading: Applying too much sample to the TLC plate can cause streaking and the appearance of "shoulder" spots, which can be misinterpreted as impurities.[1][2]
-
Tautomerism: While less common to show as distinct spots on TLC, some heterocyclic compounds can exist as tautomers, which might have different polarities.
-
Interaction with Stationary Phase: The amino group in your compound is basic and can interact strongly with the acidic silica gel, leading to streaking or multiple spots.[1]
Q2: How can I determine if my sample is impure or if the issue is with my TLC technique?
To differentiate between sample impurity and a technical issue, you can perform the following checks:
-
Run a 2D TLC: Spot your sample in one corner of a square TLC plate and run it in one solvent system. Then, rotate the plate 90 degrees and run it in a second solvent system. If the spots lie on a diagonal, your compound is likely stable. If new spots appear off the diagonal, it suggests on-plate decomposition.[3]
-
Vary the Solvent System: Try a different mobile phase with varying polarities. If the number and relative intensity of the spots remain consistent, they are more likely to be true components of your sample.
-
Co-spotting: Spot your sample, a known standard (if available), and a co-spot (both sample and standard in the same spot) on the same plate. This can help confirm the identity of your main spot and any impurities.[4]
-
Change the Stationary Phase: If you suspect interaction with silica, try using a different stationary phase like alumina or a reversed-phase plate (C18).[5]
Q3: What are the recommended solvent systems for running a TLC of this compound?
The optimal solvent system will depend on the specific impurities you are trying to separate from. A good starting point for many thiadiazole derivatives is a mixture of a non-polar and a polar solvent.[6][7] Here are some suggestions, starting with less polar and moving to more polar systems:
| Solvent System Components | Ratio (v/v) | Polarity |
| Hexane : Ethyl Acetate | 9:1 to 1:1 | Low to Medium |
| Dichloromethane : Methanol | 9.5 : 0.5 to 9:1 | Medium |
| Chloroform : Methanol | 9:1 | Medium to High |
| Ethyl Acetate | 100% | High |
You may need to experiment with different ratios to achieve the best separation (Rf values between 0.2 and 0.8).
Q4: My spots are streaking. How can I resolve this?
Streaking on a TLC plate can be caused by several factors:[1][2]
-
Sample Overloading: The most common cause. Try diluting your sample significantly before spotting.[8]
-
Highly Polar Compound: The amino group can cause strong interactions with the silica gel.
-
Acid/Base Interactions: The basic nature of the amino group can lead to strong adsorption to the acidic silica gel.
To address streaking, you can:
-
Dilute your sample.
-
Add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine or a few drops of ammonia in methanol.[1][4] This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Use a more polar solvent system to better solvate and move your compound up the plate.
Q5: I suspect my compound is degrading on the silica gel plate. What can I do?
If you suspect on-plate degradation, especially due to the acidic nature of silica gel, consider the following:
-
Use Neutralized Silica Plates: You can prepare these by briefly dipping a standard silica plate in a solution of triethylamine in your mobile phase and then allowing the solvent to evaporate.
-
Add a Base to the Mobile Phase: As mentioned for streaking, adding a small amount of triethylamine or ammonia to your eluent can suppress degradation caused by acidic sites.[4]
-
Use an Alternative Stationary Phase: Consider using alumina (which is available in acidic, neutral, and basic forms) or reversed-phase TLC plates.[5]
Experimental Protocols
Protocol 1: Standard TLC Analysis of this compound
-
Plate Preparation:
-
Obtain a silica gel 60 F254 TLC plate.
-
Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the plate.
-
Mark the lanes for your sample(s).
-
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of your this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to make a 1 mg/mL solution.
-
-
Spotting:
-
Development:
-
Prepare your chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).
-
Pour the mobile phase into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor.
-
Carefully place the TLC plate into the chamber, ensuring the solvent level is below the starting line.
-
Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.
-
If spots are not visible under UV, use a staining agent such as potassium permanganate or iodine.
-
Protocol 2: 2D TLC for Stability Assessment
-
Follow steps 1-3 from Protocol 1, but use a square TLC plate and spot your sample in one corner, about 1.5 cm from each edge.
-
Develop the plate in the first solvent system as described in step 4 of Protocol 1.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now the new baseline.
-
Develop the plate in a second, different solvent system.
-
Visualize the plate as described in step 5 of Protocol 1.
-
Analyze the resulting chromatogram. Stable compounds will appear on a diagonal line from the origin. Any spots appearing below this diagonal are likely decomposition products.[3]
dot
References
- 1. chembam.com [chembam.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Chromatography [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: 3-Amino-5-ethylthio-1,2,4-thiadiazole Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the recrystallization of 3-Amino-5-ethylthio-1,2,4-thiadiazole, aiming to improve final product yield and purity.
Troubleshooting Guide
Low yield or impurities can arise from several factors during the recrystallization process. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Very Low or No Crystal Formation Upon Cooling
| Potential Cause | Troubleshooting Steps |
| Excessive Solvent | The most common reason for poor crystal formation is using too much solvent, which keeps the compound dissolved even at low temperatures.[1] To remedy this, reheat the solution and evaporate a portion of the solvent to increase the concentration of the target compound. Allow the concentrated solution to cool again. |
| Supersaturation | The solution may be supersaturated, meaning the solute has not yet started to crystallize. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[1] |
| Inappropriate Cooling Rate | Rapid cooling can sometimes inhibit crystal nucleation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2] |
| Incorrect Solvent | The chosen solvent may be too good at dissolving the compound at all temperatures. If other troubleshooting steps fail, recover the solid by evaporating the solvent and attempt recrystallization with a different solvent. |
Problem 2: Oiling Out Instead of Crystallization
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the compound is impure or if the boiling point of the solvent is higher than the melting point of the solute.[1]
| Potential Cause | Troubleshooting Steps |
| High Impurity Level | Impurities can lower the melting point of the compound, leading to oiling out.[1] Consider pre-purification by another method, such as column chromatography, if the crude material is highly impure. |
| Solution Cooled Too Quickly | Rapid cooling can cause the solute to come out of solution above its melting point. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][2] |
| Inappropriate Solvent | The solvent's boiling point may be too high. Select a solvent with a lower boiling point. |
Problem 3: Crystals Are Colored or Impure
| Potential Cause | Troubleshooting Steps |
| Colored Impurities Present | If the crude material contains colored impurities, they may be co-crystallize with the product. Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. |
| Insoluble Impurities | If solid impurities are present in the hot solution, they should be removed by hot filtration before allowing the solution to cool and crystallize. |
| Product Decomposition | The target compound may be unstable and decompose under the recrystallization conditions.[3] Monitor the reaction for any signs of degradation. If decomposition is suspected, consider using a lower boiling point solvent or an alternative purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How can I perform a second crop recrystallization to improve my yield?
A2: After the initial filtration of your crystals, the remaining solution (mother liquor) will still contain some dissolved product. To obtain a second crop, reduce the volume of the mother liquor by evaporation and cool it again to induce further crystallization. Note that second crop crystals may be less pure than the first crop.
Q3: My compound won't crystallize at all. What should I do?
A3: If no crystals form even after trying to induce crystallization, it is likely that too much solvent was used.[1] The best course of action is to remove the solvent by rotary evaporation to recover the crude solid and then attempt the recrystallization again with less solvent or a different solvent system.[1]
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a mixed solvent system can be effective, especially when no single solvent has the ideal solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. However, the use of mixed solvents can sometimes increase the likelihood of oiling out.[1]
Experimental Protocols
General Recrystallization Protocol for this compound
This is a general guideline; actual solvent volumes and temperatures should be optimized for your specific sample.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.
Data Presentation
Table 1: Common Recrystallization Solvents for Thiadiazole Derivatives
| Solvent | Rationale for Use | Potential Issues |
| Ethanol | Frequently cited for recrystallization of various thiadiazole derivatives.[1][4] Good balance of polarity for many heterocyclic compounds. | May not be suitable for all derivatives; solubility needs to be tested. |
| Water | A polar, non-flammable, and inexpensive solvent.[5] | Many organic compounds have low solubility in water, even when hot. |
| Acetone | A polar aprotic solvent that can dissolve a wide range of organic compounds.[5] | Its low boiling point can lead to rapid evaporation and premature crystallization during hot filtration. |
| Ethyl Acetate | A moderately polar solvent.[5] | Flammable and may require careful handling. |
| DMF/Water Mixture | A polar aprotic solvent mixture that can dissolve many otherwise insoluble compounds. | High boiling point of DMF can make it difficult to remove. |
Visualizations
Caption: A standard workflow for the recrystallization process.
Caption: A decision tree for troubleshooting low yield in recrystallization.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 129500-80-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
Validating the Bioactivity of the 3-Amino-1,2,4-Thiadiazole Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While specific experimental data on 3-Amino-5-ethylthio-1,2,4-thiadiazole is limited in publicly available literature, a wealth of research on analogous compounds highlights the potential of this chemical class. This guide provides a comparative overview of the reported bioactivities of various 3-amino- and other substituted 1,2,4- and 1,3,4-thiadiazole derivatives, with a focus on their well-documented antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers interested in validating and exploring the therapeutic potential of this promising scaffold.
Comparative Bioactivity of Thiadiazole Derivatives
The biological activities of thiadiazole derivatives are broad, ranging from antimicrobial to enzyme inhibition and anticonvulsant effects. The following table summarizes the antimicrobial activity of several reported thiadiazole compounds, providing a baseline for comparison.
| Compound/Derivative Class | Bioactivity | Organism(s) | Key Findings | Reference |
| 2-Amino-1,3,4-thiadiazole Derivatives | Antibacterial & Antifungal | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans, C. parapsilosis | Generally active against B. subtilis and fungi. Derivatives with a 1,3,4-thiadiazole ring showed higher activity.[1] | [1] |
| Hybrid Coumarin-1,3,4-thiadiazole Derivatives | Antibacterial & Antifungal | P. vulgaris, P. aeruginosa, C. albicans | Moderate to good activity with a narrow spectrum.[2] | [2] |
| 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine Derivatives | Antibacterial & Antifungal | E. coli, C. albicans | Good to high activity reported for some derivatives.[2] | [2] |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Antifungal (Fungicidal) | Candida spp., Aspergillus spp., Trichophyton spp. | Broad-spectrum antifungal activity with low toxicity to human cells. MFC/MIC ratio < 4 indicates fungicidal action.[3] | [3] |
| Glucoside Derivatives of 1,3,4-Thiadiazole | Antifungal & Antibacterial | Phytophthora infestans, Xanthomonas oryzae pv. oryzae, Xanthomonas campestris pv. citri | Some compounds showed good antifungal activity, particularly against P. infestans. Moderate to poor antibacterial activity was observed.[4] | [4] |
| 2,3,5-substituted[5][6][7]-thiadiazoles | Antiviral (SARS-CoV-2 3CLpro inhibitor) | SARS-CoV-2 | Covalent inhibitors of the 3C-Like protease with potent antiviral activity in cell-based assays.[8] | [8] |
| 3-Substituted imidazo[1,2-d][5][6][7]-thiadiazoles | Enzyme Inhibition (Factor XIIIa inhibitor) | Human plasma | Inhibited fibrin cross-linking, suggesting potential as antithrombotic agents.[9] | [9] |
Experimental Protocols
Standardized methods are crucial for the validation and comparison of antimicrobial activity. The following are detailed protocols for common in vitro antibacterial and antifungal susceptibility testing.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[5][6]
-
Inoculum Preparation:
-
From a pure culture, select several well-isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using the appropriate broth medium.
-
The final volume in each well is typically 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27-A)
This protocol is used to determine the MIC of antifungal agents against yeasts.[7][10]
-
Inoculum Preparation:
-
Grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using RPMI-1640 medium.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
Read the MIC as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control.
-
Visualizing Methodologies and Pathways
Diagrams are essential for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a general workflow for antimicrobial screening and a key fungal metabolic pathway that is a common target for antifungal agents.
Caption: General experimental workflow for antimicrobial susceptibility testing.
Caption: Simplified ergosterol biosynthesis pathway, a common target for antifungal drugs.
References
- 1. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. woah.org [woah.org]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Substituted imidazo[1,2-d][1,2,4]-thiadiazoles: a novel class of factor XIIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Amino-5-ethylthio-1,2,4-thiadiazole and Other Bioactive Thiadiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry, underpinning a diverse array of pharmacologically active compounds. This guide provides a comparative overview of 3-Amino-5-ethylthio-1,2,4-thiadiazole and other notable thiadiazole derivatives, focusing on their anticancer and antimicrobial properties. While specific experimental data for this compound is limited in publicly available literature, this comparison leverages data from structurally related 1,2,4-thiadiazoles and the extensively studied 1,3,4-thiadiazole isomers to provide a valuable reference for researchers in drug discovery and development.
Physicochemical Properties
A foundational aspect of drug design involves understanding the physicochemical characteristics of a lead compound. Below is a comparison of the known properties of this compound and its methylthio analog.
| Property | This compound | 3-Amino-5-methylthio-1,2,4-thiadiazole[1] |
| CAS Number | 129500-80-7 | 60093-10-9 |
| Molecular Formula | C4H7N3S2 | C3H5N3S2 |
| Molecular Weight | 161.25 g/mol | 147.22 g/mol |
| Melting Point | Not available | 156 °C |
| Boiling Point | Not available | 318.1 °C at 760 mmHg |
| Density | Not available | 1.48 g/cm³ |
Comparative Biological Activity: Anticancer and Antimicrobial Potential
Thiadiazole derivatives have demonstrated significant potential as both anticancer and antimicrobial agents.[2][3][4][5][6] The biological activity is often dictated by the isomeric form of the thiadiazole ring and the nature of the substituents.
Anticancer Activity
Various derivatives of 1,2,4-thiadiazole and 1,3,4-thiadiazole have been reported to exhibit cytotoxic effects against a range of cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis and interference with key signaling pathways.[1][7][8]
The following table summarizes the in vitro anticancer activity of selected thiadiazole derivatives, providing a benchmark for the potential efficacy of compounds like this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Thiadiazole-1,2,4-triazole derivative (8b) | MCF-7 (Breast) | 0.10 ± 0.084 | [2] |
| A549 (Lung) | 0.17 ± 0.032 | [2] | |
| DU-145 (Prostate) | 0.83 ± 0.091 | [2] | |
| MDA MB-231 (Breast) | 0.28 ± 0.017 | [2] | |
| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole | Aromatase inhibitor | - | [2] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [9] |
| MDA-MB-231 (Breast) | 53.4 | [9] |
Antimicrobial Activity
The thiadiazole scaffold is also a prominent feature in many antimicrobial agents.[5][7] Their efficacy against various bacterial and fungal strains has been well-documented.
The table below presents the Minimum Inhibitory Concentration (MIC) values for representative thiadiazole derivatives against selected microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole-triazole derivative | Bacillus subtilis | Active | [7] |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Escherichia coli | 0.8 | [10][11] |
| Bacillus cereus | 0.8 | [10][11] | |
| Staphylococcus epidermidis | 0.8 | [10] | |
| Fluoroquinolone-thiadiazole conjugate (31) | Gram-negative bacteria | < 0.63 | [12] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][13][14][15][16]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial suspension in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which thiadiazoles exert their biological effects is critical for rational drug design.
Anticancer Signaling Pathways
Many thiadiazole derivatives induce apoptosis in cancer cells through the modulation of key signaling pathways. One such pathway is the PI3K/Akt signaling cascade, which is often dysregulated in cancer.[8] Inhibition of Akt can lead to the downstream activation of pro-apoptotic proteins and cell cycle arrest.
Caption: Proposed anticancer mechanism of certain thiadiazole derivatives via Akt inhibition.
Enzyme Inhibition
Thiadiazoles are also known to be effective enzyme inhibitors. For instance, some 1,2,4-thiadiazole derivatives act as inhibitors of cysteine proteases like cathepsin B by forming a disulfide bond with a cysteine residue in the enzyme's active site.[17]
References
- 1. pdf.journalagent.com [pdf.journalagent.com]
- 2. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. bepls.com [bepls.com]
- 11. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. turkjps.org [turkjps.org]
- 16. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
Comparative Analysis of 3-Amino-5-ethylthio-1,2,4-thiadiazole Analogs: A Guide to Structure-Activity Relationships
A detailed examination of the structure-activity relationships (SAR) of 3-Amino-5-ethylthio-1,2,4-thiadiazole analogs reveals their potential across diverse therapeutic and agrochemical applications. While direct SAR studies on the specific this compound scaffold are limited in the public domain, analysis of closely related analogs with variations in the thioether substituent and the substitution on the amino group provides valuable insights into the key structural features governing their biological activity.
This guide synthesizes available data on the synthesis, biological evaluation, and mechanistic aspects of these analogs, offering a comparative framework for researchers, scientists, and drug development professionals. The primary biological activities observed for this class of compounds include antimicrobial, antifungal, and herbicidal effects.
Comparative Biological Activity
The biological potency of 3-Amino-5-alkylthio-1,2,4-thiadiazole analogs is significantly influenced by the nature of the substituents at the 2 and 5 positions of the thiadiazole ring. The following table summarizes the available quantitative data for key analogs.
| Compound ID | Structure | Biological Activity | IC50 / EC50 / Inhibition | Reference |
| Analog A | N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Antibacterial (X. oryzae pv. oryzae) | 56% inhibition at 100 µg/mL | [1] |
| Antifungal (R. solani) | EC50: 33.70 µg/mL | [1] | ||
| Analog B | 2-amino-5-(2-propanylthio)-1,3,4-thiadiazole | Antibacterial (Staph-aureus) | Zone of inhibition: 15mm | [2] |
| Antibacterial (streptococci spp) | Zone of inhibition: 18mm | [2] | ||
| Analog C | 3-Amino-5-methylthio-1,2,4-thiadiazole | Fungicidal, Herbicidal | Not specified | [3] |
Key Observations:
-
Substitution on the Amino Group: Acylation of the 2-amino group, as seen in Analog A , and incorporation into a larger heterocyclic system can lead to potent antimicrobial activity.[1]
-
Alkylthio Chain Length: The variation from a methylthio (Analog C ) to an ethylthio (Analog A ) and a propanylthio (Analog B ) group at the 5-position appears to be well-tolerated, with all analogs demonstrating biological activity.[1][2][3]
-
Isomeric Form: The core scaffold can be either a 1,3,4-thiadiazole or a 1,2,4-thiadiazole, with both isomers showing promise in different applications.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings. The following sections outline the key experimental procedures for the synthesis and biological evaluation of the discussed analogs.
Synthesis of Analogs
The synthesis of 3-amino-5-alkylthio-thiadiazole analogs typically involves a multi-step process, starting from commercially available materials.
General Procedure for the Synthesis of 5-(alkylthio)-1,3,4-thiadiazol-2-amines:
A common synthetic route involves the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol. For example, to synthesize 5-(ethylthio)-1,3,4-thiadiazol-2-amine, 5-amino-1,3,4-thiadiazole-2-thiol is dissolved in a suitable solvent like DMF, followed by the addition of a base such as K₂CO₃. The corresponding alkyl halide (e.g., ethyl bromide) is then added dropwise, and the reaction mixture is stirred at room temperature. The product is typically isolated by precipitation in cold water followed by filtration and recrystallization.[1]
A similar procedure is followed for the synthesis of 2-amino-5-(2-propanylthio)-1,3,4-thiadiazole, where 2-bromopropane is used as the alkylating agent in the presence of potassium hydroxide in ethanol.[2]
Antimicrobial Activity Assays
The antimicrobial activity of the synthesized compounds is typically evaluated using standard microbiology techniques.
Antibacterial Activity (Agar Diffusion Method):
The antibacterial activity can be assessed by the agar well diffusion method. Bacterial strains are cultured in nutrient broth and then uniformly spread on Mueller-Hinton agar plates. Wells are created in the agar, and a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.[2]
Antifungal Activity (Mycelium Growth Rate Method):
For antifungal activity, the mycelium growth rate method is commonly employed. The test compounds are mixed with potato dextrose agar (PDA) at various concentrations. Mycelial discs of the test fungi are then placed on the center of the PDA plates. The plates are incubated, and the diameter of the fungal colony is measured. The inhibition rate is calculated by comparing the colony diameter in the treated plates with that of the control plates.[1]
Structure-Activity Relationship Insights and Future Directions
The preliminary data on 3-Amino-5-alkylthio-1,2,4-thiadiazole analogs suggests a promising scaffold for the development of novel bioactive compounds.
Future research in this area should focus on:
-
Systematic SAR Studies: A systematic variation of the alkylthio substituent (chain length, branching, and cyclization) and exploration of a wider range of substitutions on the amino group are needed to establish a more comprehensive SAR.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action for the observed antimicrobial and herbicidal activities will be crucial for rational drug and herbicide design.
-
In Vivo Efficacy and Toxicity: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy and safety profiles.
References
A Comparative Guide to the Synthesis of 1,2,4-Thiadiazoles
The 1,2,4-thiadiazole scaffold is a crucial heterocyclic motif in medicinal chemistry, integral to a variety of pharmacologically active compounds.[1] Consequently, the development of efficient and versatile synthetic routes to access these molecules is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of four prominent synthetic methodologies for constructing the 1,2,4-thiadiazole ring system, offering a detailed examination of their experimental protocols, performance, and applicability.
Comparative Analysis of Synthesis Routes
The following table summarizes key quantitative data for four widely employed methods for the synthesis of 1,2,4-thiadiazoles, allowing for a rapid comparison of their efficiency and required reaction conditions.[1]
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) |
| 1. Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95 |
| 2. From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85 |
| 3. From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90 |
| 4. 1,3-Dipolar Cycloaddition | 1,3,4-Oxathiazol-2-ones, Acyl Cyanides | Thermal (Reflux) | Xylene, 130-160°C, ~20 h | 75-90 |
Detailed Experimental Protocols
This section provides detailed experimental methodologies for the key synthesis routes cited in the comparative analysis.
Oxidative Dimerization of Thioamides
This method provides a rapid and high-yielding synthesis of 3,5-disubstituted 1,2,4-thiadiazoles through the oxidative dimerization of thioamides.
Protocol: To a solution of the thioamide (2.0 mmol) in acetonitrile (10 mL), ceric ammonium nitrate (CAN) (4.0 mmol) is added. The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 10-30 minutes). Upon completion, the mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL) and dried over anhydrous sodium sulfate. The solvent is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to afford the desired 3,5-disubstituted 1,2,4-thiadiazole.[1]
Synthesis from Nitriles and Thioamides
This one-pot synthesis yields 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via an iodine-mediated oxidative formation of an N–S bond.[2]
Protocol: To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (DCM, 10 mL), iodine (I₂) (1.5 mmol) is added. The reaction mixture is stirred at 80°C in a sealed tube for 12 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (15 mL). The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 10 mL). The combined organic layers are washed with brine (20 mL) and dried over anhydrous sodium sulfate. The solvent is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to yield the desired 3,5-disubstituted 1,2,4-thiadiazole.[1]
Synthesis from Imidoyl Thioureas
This approach allows for the efficient and metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles through an oxidative intramolecular S-N bond formation.[3][4]
Protocol: To a stirred solution of the imidoyl thiourea (1.0 mmol) in dichloromethane (DCM, 5 mL), phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) is added at room temperature. The reaction is monitored by TLC and is typically complete within 5-10 minutes. Once complete, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The product is extracted with DCM (3 x 10 mL). The combined organic extracts are washed with brine (15 mL) and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to obtain the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.[1]
1,3-Dipolar Cycloaddition
This thermal cycloaddition reaction, a type of Huisgen cycloaddition, produces 5-acyl-3-substituted-1,2,4-thiadiazoles from nitrile sulfide precursors.[5][6]
Protocol: In a round-bottom flask, the 5-substituted-1,3,4-oxathiazol-2-one (nitrile sulfide precursor, 1.0 mmol) and the acyl cyanide (4.0 mmol) are dissolved in dry xylene (2.5 mL). The mixture is heated to reflux at 130-160°C for approximately 20 hours. After cooling the reaction mixture, the solvent and excess acyl cyanide are removed by distillation under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) to yield the 5-acyl-3-substituted-1,2,4-thiadiazole.[1]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes and a general experimental workflow.
Caption: Comparative overview of four synthetic routes to 1,2,4-thiadiazoles.
Caption: A generalized experimental workflow for the synthesis of 1,2,4-thiadiazoles.
References
A Comparative Guide to 3-Amino-5-ethylthio-1,2,4-thiadiazole and 1,3,4-thiadiazole Derivatives
A comprehensive review of the current scientific landscape reveals a significant disparity in the available research and experimental data between 3-Amino-5-ethylthio-1,2,4-thiadiazole and the broad class of 1,3,4-thiadiazole derivatives. While 1,3,4-thiadiazole derivatives have been extensively studied and documented for their diverse and potent biological activities, specific experimental data on this compound is notably scarce in publicly accessible scientific literature. This guide, therefore, provides a detailed overview of the well-established 1,3,4-thiadiazole derivatives and a more general comparison with the known biological activities of the 1,2,4-thiadiazole scaffold, highlighting the existing knowledge gaps.
Introduction to Thiadiazole Isomers
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The arrangement of these heteroatoms gives rise to four isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole.[1] Of these, the 1,3,4- and 1,2,4-isomers have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The 1,3,4-thiadiazole ring, in particular, is considered a "privileged scaffold" and a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural similarity is believed to contribute to the ability of its derivatives to interfere with DNA replication and other cellular processes.[3]
1,3,4-Thiadiazole Derivatives: A Profile of Versatility
The 1,3,4-thiadiazole nucleus is a cornerstone in the development of a plethora of therapeutic agents.[4] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][5]
Antimicrobial Activity
A vast body of research underscores the potent antibacterial and antifungal properties of 1,3,4-thiadiazole derivatives.[6][7] These compounds have shown efficacy against a wide range of pathogens.
Table 1: Selected 1,3,4-Thiadiazole Derivatives and their Antimicrobial Activity
| Compound Class | Specific Derivative Example | Target Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Phthalazinone-substituted 1,3,4-thiadiazoles | 2-[[1(2H)-phthalazinone-2-yl]methyl]-5-(p-tolylamino)-1,3,4-thiadiazole | Bacillus subtilis | MIC: 62.5 µg/mL | [8] |
| Glucoside-containing 1,3,4-thiadiazoles | A series of novel derivatives | Phytophthora infestans | EC50 values as low as 3.43 µg/mL | [9] |
| Amide-functionalized 1,3,4-thiadiazoles | Novel synthesized derivatives | Xanthomonas oryzae pv. oryzae | EC50 values reported | [9] |
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives is a major focus of contemporary research. These compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.[10][11]
Table 2: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| 2-Amino-1,3,4-thiadiazole derivatives | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (colon cancer), MCF-7 (breast cancer) | IC50: 2.44 µM (LoVo), 23.29 µM (MCF-7) | [12] |
| Pyridine-functionalized triazolo-thiadiazoles | 1-Methyl-4-(6-(substitutedphenyl)-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)pyridinium | MCF-7 (breast cancer) | IC50 values ranging from 90.02 to 190.0 µg/mL | [13] |
1,2,4-Thiadiazole Derivatives: An Emerging Scaffold
While not as extensively studied as their 1,3,4-isomers, 1,2,4-thiadiazole derivatives are also recognized for their biological potential.[1] Research has indicated their utility as anticancer and antimicrobial agents.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of 1,2,4-thiadiazole derivatives against various cancer cell lines.
Table 3: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| 1,2,4-Thiadiazole-1,2,4-triazole hybrids | Novel synthesized derivatives | MCF-7, MDA MB-231 (breast), A549 (lung), DU-145 (prostate) | IC50 values ranging from 0.10 to 11.5 µM | [14] |
| Resveratrol-inspired 1,2,4-thiadiazoles | Derivatives replacing the stilbene bridge | MCF-7 (breast cancer) | Cytotoxicity evaluated | [1] |
Comparative Synthesis Overview
The synthesis of 1,3,4- and 1,2,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazide or thioamide precursors, respectively.
General Synthesis of 1,3,4-Thiadiazole Derivatives
A common route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents such as acids or oxidizing agents. Further functionalization at the amino or thiol groups allows for the generation of diverse derivatives.[15][16]
Figure 1. General synthesis pathway for 1,3,4-thiadiazole derivatives.
General Synthesis of 1,2,4-Thiadiazole Derivatives
The synthesis of 5-amino-1,2,4-thiadiazoles can be achieved through the oxidative N-S bond formation of imidoyl thioureas.[17] Various synthetic strategies exist, often employing metal-free conditions.[18]
Figure 2. General synthesis pathway for 1,2,4-thiadiazole derivatives.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. While specific protocols for this compound are not available, general methodologies for the synthesis and biological evaluation of thiadiazole derivatives are well-documented.
General Procedure for Synthesis of 1,3,4-Thiadiazole Derivatives (Example)
A mixture of a substituted thiosemicarbazide and a cyclizing agent (e.g., concentrated sulfuric acid) is stirred at a specific temperature for a set duration. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed, and recrystallized to yield the pure 1,3,4-thiadiazole derivative.[19]
In Vitro Anticancer Activity Assay (MTT Assay)
Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). Subsequently, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated further. The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[14]
Conclusion
The class of 1,3,4-thiadiazole derivatives represents a highly fruitful area of research in medicinal chemistry, with a substantial body of evidence supporting their diverse biological activities. In contrast, while the 1,2,4-thiadiazole scaffold also shows promise, there is a clear need for further investigation into its derivatives, particularly for specifically substituted compounds like this compound. The lack of available data for this specific compound prevents a direct and detailed performance comparison. Future research efforts focused on the synthesis and biological evaluation of a wider range of 1,2,4-thiadiazole derivatives are warranted to fully explore their therapeutic potential and to enable more comprehensive comparative studies.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. amhsr.org [amhsr.org]
- 14. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. connectjournals.com [connectjournals.com]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 19. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antimicrobial Efficacy of Amino-Alkylthio-Thiadiazole Derivatives and Standard Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antimicrobial Performance of a Promising Class of Heterocyclic Compounds Against Standard Drugs, Supported by Experimental Data.
The emergence of multidrug-resistant microbial strains presents a formidable challenge to global public health. This necessitates the urgent exploration and development of novel antimicrobial agents with distinct mechanisms of action. Among the myriad of heterocyclic compounds investigated for their therapeutic potential, thiadiazole derivatives have garnered significant attention. This guide provides a comparative overview of the biological efficacy of a prominent subclass, 2-amino-5-alkylthio-1,3,4-thiadiazoles, against commonly employed standard antimicrobial drugs. While direct data on 3-Amino-5-ethylthio-1,2,4-thiadiazole is limited, the extensive research on its 1,3,4-thiadiazole isomers offers valuable insights into the antimicrobial prowess of this structural motif.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for representative 2-amino-5-alkylthio-1,3,4-thiadiazole derivatives against a panel of pathogenic bacteria and fungi, juxtaposed with the performance of standard antibiotics and antifungals.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Thiadiazole Derivatives | |||
| 2-Amino-5-(p-chlorophenyl)-1,3,4-thiadiazole | Staphylococcus aureus | 62.5 | [1] |
| Fluorinated/Chlorinated 5-(phenyl)-1,3,4-thiadiazol-2-amine derivatives | Staphylococcus aureus | 20-28 | [1] |
| Fluorinated/Chlorinated 5-(phenyl)-1,3,4-thiadiazol-2-amine derivatives | Bacillus subtilis | 20-28 | [1] |
| Oxygenated 5-(phenyl)-1,3,4-thiadiazol-2-amine derivatives | Aspergillus niger | 32-42 | [1] |
| Oxygenated 5-(phenyl)-1,3,4-thiadiazol-2-amine derivatives | Candida albicans | 32-42 | [1] |
| 2-(1-Adamantylamino)-5-(p-nitrophenyl)-1,3,4-thiadiazole | Escherichia coli | - | [1] |
| Standard Drugs | |||
| Ampicillin | Bacillus subtilis & S. aureus | - | [1] |
| Ciprofloxacin | S. aureus & B. subtilis | 18-20 | [1] |
| Fluconazole | Aspergillus niger & C. albicans | 24-26 | [1] |
Experimental Protocols
The determination of antimicrobial efficacy is paramount in the evaluation of new therapeutic agents. The following section details the methodologies for key experiments cited in the comparative data.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][3]
-
Preparation of Microtiter Plates: 96-well microtiter plates are filled with a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution of Test Compound: The test compound (thiadiazole derivative or standard drug) is serially diluted in the wells of the microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria) to allow for microbial growth.[3]
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth (indicated by turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]
Visualizing Experimental and Logical Frameworks
To further elucidate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for the Broth Microdilution Method.
Concluding Remarks
The available data strongly suggests that 2-amino-5-alkylthio-1,3,4-thiadiazole derivatives represent a promising scaffold for the development of novel antimicrobial agents. Certain derivatives exhibit potent activity against both Gram-positive bacteria and pathogenic fungi, with efficacy comparable to or, in some instances, exceeding that of standard drugs. The versatility of the thiadiazole ring allows for extensive chemical modification, offering the potential to optimize antimicrobial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. Further in-depth studies, including mechanism of action elucidation and in vivo efficacy trials, are warranted to fully realize the therapeutic potential of this class of compounds.
References
Comparative Analysis of 3-Amino-5-ethylthio-1,2,4-thiadiazole: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold is a versatile pharmacophore known to interact with a wide range of biological targets, leading to a diverse pharmacological profile. This guide provides a comparative analysis of 3-Amino-5-ethylthio-1,2,4-thiadiazole and related analogs, focusing on their known biological activities as an indicator of potential cross-reactivity. The information presented herein is intended to aid researchers in anticipating potential on-target and off-target effects during drug development.
Overview of Biological Activities
Derivatives of the 3-amino-5-thio-1,2,4-thiadiazole core have demonstrated significant activity across multiple therapeutic areas, including oncology and infectious diseases. This broad bioactivity suggests that these compounds may interact with various cellular pathways and molecular targets.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of thiadiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies serve as a quantitative measure of their anti-proliferative potency.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (colon carcinoma) | 2.44 | [1] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (breast cancer) | 23.29 | [1] |
| 2-arylamino-5-aryl-1,3,4-thiadiazole derivative | MCF-7 (breast cancer) | 6.6 | [1] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (breast cancer) | 1.78 | [2] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (lung cancer) | 4.04 | [2] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (myelogenous leukemia) | 7.4 | [2] |
| 1,2,4-thiadiazole-1,2,4-triazole derivative (Compound 8b) | MCF-7 (breast cancer) | 0.10 ± 0.084 | [3] |
| Thiophene-substituted 1,3,4-thiadiazole (Compound 20b) | HepG-2 (hepatocellular carcinoma) | 4.37 ± 0.7 | [4] |
| Thiophene-substituted 1,3,4-thiadiazole (Compound 20b) | A-549 (lung cancer) | 8.03 ± 0.5 | [4] |
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common feature in many compounds with potent antimicrobial properties. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Halogenated 2-amino-5-phenyl-1,3,4-thiadiazole | S. aureus | 20-28 | [5] |
| Halogenated 2-amino-5-phenyl-1,3,4-thiadiazole | B. subtilis | 20-28 | [5] |
| Halogenated 2-amino-5-phenyl-1,3,4-thiadiazole | E. coli | 24-40 | [5] |
| Oxygenated 2-amino-5-phenyl-1,3,4-thiadiazole | A. niger | 32-42 | [5] |
| Oxygenated 2-amino-5-phenyl-1,3,4-thiadiazole | C. albicans | 32-42 | [5] |
| Chlorinated/Fluorinated 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenols | S. aureus | 25 | [5] |
| Chlorinated/Fluorinated 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenols | E. coli | 25 | [5] |
| Chlorinated/Fluorinated 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenols | A. niger | 25 | [5] |
Potential for Off-Target Effects via Cysteine Reactivity
A significant consideration for the cross-reactivity of 1,2,4-thiadiazole derivatives is their potential to react with protein thiols. Studies on 3-chloro-5-substituted-1,2,4-thiadiazoles have shown that these compounds can act as selective and efficient modifiers of cysteine residues in proteins.[6] This reactivity is attributed to the electrophilic nature of the thiadiazole ring, which can undergo nucleophilic attack by the thiol group of cysteine, leading to the formation of a disulfide bond and inactivation of the protein.[7] This suggests a potential for off-target effects with any protein containing reactive cysteine residues.
Caption: Cysteine Reactivity Pathway
Experimental Protocols
MTT Assay for Anticancer Activity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Adherent cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound) and incubated for a further 24-72 hours.[8]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[8]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent such as DMSO.[8]
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 490 nm using a microplate reader.[8] The IC50 value is then calculated from the dose-response curve.[1]
Caption: MTT Assay Workflow
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Dilution: Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[1]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[1]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]
Ellman's Assay for Thiol Reactivity
This assay quantifies the reaction between a compound and free thiol groups.
-
Reagent Preparation: A solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).[6]
-
Reaction Initiation: The test compound is added to a solution containing a known concentration of a thiol-containing molecule (e.g., glutathione or a cysteine-containing protein).[6]
-
Absorbance Monitoring: The reaction of the thiadiazole with the thiol group leads to the release of 2-nitro-5-thiobenzoate (TNB2-), which has a strong absorbance at 412 nm. The increase in absorbance at this wavelength is monitored over time using a spectrophotometer.[9]
-
Quantification: The concentration of reacted thiols is calculated from the absorbance values using the molar extinction coefficient of TNB2-.
Conclusion
The available data on 3-amino-5-thio-1,2,4-thiadiazole derivatives indicate a high potential for cross-reactivity due to their broad spectrum of biological activities and their inherent reactivity towards cysteine residues. Researchers and drug developers working with this compound should consider its potential to interact with multiple targets, including but not limited to those involved in cancer cell proliferation and microbial growth. Early-stage off-target screening and proteomics-based approaches to identify cysteine-reactive proteins are recommended to better characterize the selectivity profile of this compound and mitigate potential risks in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
The 1,2,4-Thiadiazole Ring in Bioisosteric Replacement: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic application of bioisosterism is a critical tool in lead optimization. This guide provides an objective comparison of the 1,2,4-thiadiazole ring as a bioisostere, with a focus on its role in replacing amide functionalities. The following analysis is based on experimental data from a study on casein kinase 2 (CSNK2) inhibitors, offering insights into the impact of this heterocycle on biological activity.
The concept of bioisosterism, the replacement of a functional group within a bioactive molecule with another group that retains similar biological activity, is a cornerstone of modern medicinal chemistry. The 1,2,4-thiadiazole ring has emerged as a versatile scaffold in this regard, often employed as a bioisostere for amides and other five-membered heterocycles. Its unique electronic and steric properties can lead to improved physicochemical characteristics, metabolic stability, and pharmacokinetic profiles.
Case Study: 1,2,4-Thiadiazole as an Amide Bioisostere in CSNK2 Inhibitors
In a study focused on the development of pyrazolo[1,5-a]pyrimidine-based inhibitors of casein kinase 2 (CSNK2), a protein kinase implicated in various diseases including cancer and viral infections, researchers explored the replacement of a key amide group with several five-membered heterocycles.[1] This provides a direct comparison of the 1,2,4-thiadiazole ring with other bioisosteres, most notably the more successful 1,2,4-triazole.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the in vitro biological activity of the parent acetamide compound and its heterocyclic bioisosteres, including the 1,2,4-thiadiazole derivative. The data clearly indicates that while the 1,2,4-triazole was a successful replacement, the 1,2,4-thiadiazole resulted in a significant loss of potency.[1]
| Compound ID | Bioisosteric Replacement | CSNK2A2 (IC₅₀, µM) | Antiviral Activity (MHV EC₅₀, µM) |
| Parent | Acetamide | 0.23 | 1.1 |
| 14 | 1,2,4-Triazole | 0.055 | 0.25 |
| 24 | 1,2,4-Thiadiazole | >25 | >25 |
| 22 | 1,3,4-Oxadiazole | 11 | >25 |
| 23 | Thiazole | 1.9 | >25 |
Data sourced from a study on CSNK2 inhibitors.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the synthesis and biological evaluation of the 1,2,4-thiadiazole-containing compound and its analogs.
Synthesis of 3-(4-(1H-1,2,4-Thiadiazol-5-yl)phenyl)-5-cyclopropyl-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine (Compound 24)
A solution of 4-cyanobenzaldehyde, hydroxylamine hydrochloride, and sodium bicarbonate in ethanol is heated to reflux to yield the corresponding aldoxime. The aldoxime is then treated with N-chlorosuccinimide in dimethylformamide to generate the hydroximinoyl chloride. This intermediate is subsequently reacted with a thioamide in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane, leading to the formation of the 3,5-disubstituted 1,2,4-thiadiazole ring through a cyclization reaction. The final pyrazolo[1,5-a]pyrimidine core is typically synthesized in a separate multi-step process, and the two fragments are coupled via standard cross-coupling methodologies.
In Vitro CSNK2A2 Inhibition Assay
The inhibitory activity of the compounds against the CSNK2A2 enzyme is determined using a radiometric kinase assay. The assay is performed in a buffer solution containing ATP, the peptide substrate (RRRDDDSDDD), and the test compound at various concentrations. The reaction is initiated by the addition of the CSNK2A2 enzyme and incubated at 30°C. The reaction is then stopped, and the incorporation of ³³P-ATP into the peptide substrate is quantified using a scintillation counter. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]
Antiviral (MHV) Replication Assay
The antiviral activity of the compounds is assessed by measuring the inhibition of murine hepatitis virus (MHV) replication in a suitable host cell line, such as HeLa-MHVR cells. The cells are infected with MHV and subsequently treated with the test compounds at various concentrations. After an incubation period, cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The EC₅₀ values, representing the concentration of the compound that protects 50% of the cells from virus-induced death, are determined from the dose-response curves.[1]
Mandatory Visualization
The following diagrams illustrate the relevant biological pathway and a general experimental workflow for bioisosteric replacement studies.
References
comparative docking studies of 3-Amino-5-ethylthio-1,2,4-thiadiazole derivatives
A comprehensive analysis of the binding affinities and interaction patterns of various thiadiazole derivatives with key biological targets, providing insights for rational drug design. Please note that due to a lack of available literature, this guide focuses on structurally related 1,3,4-thiadiazole and 1,2,4-thiadiazole derivatives as a proxy for 3-Amino-5-ethylthio-1,2,4-thiadiazole derivatives.
Thiadiazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][2] Molecular docking studies are crucial in elucidating the potential mechanisms of action of these compounds by predicting their binding modes and affinities to various biological targets. This guide provides a comparative summary of docking studies performed on different series of thiadiazole derivatives, offering valuable data for researchers and drug development professionals.
Quantitative Docking Data
The following tables summarize the key quantitative data from various molecular docking studies on thiadiazole derivatives against different protein targets.
Table 1: Comparative Docking Scores of Thiadiazole Derivatives against Various Targets
| Derivative Class | Target Protein | Top Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase (NUDT5 Gene) | -8.9 | - | - |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | Dihydrofolate Reductase (DHFR) | - | Methotrexate | - |
| Ethyl1-((5-amino-1,3,4-thiadiazol-2-yl) methyl) – 5 – ethyl-2,6-dimethyl – 4 – phenyl-1,4-dihydro pyridine-3-carboxylate derivatives | Open channel voltage-gated calcium channel protein (3DVE) | -3.2496 (lowest) | Ethosuximide | -4.9318 |
| 3-aryl-5-substituted 1,3,4-thiadiazoles | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) | - | Harmine | - |
Data compiled from multiple sources.[1][3][4]
Table 2: In Vitro Activity and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) Data
| Derivative | Biological Target/Cell Line | IC50 (µM) | MM-GBSA (kcal/mol) |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase (NUDT5 Gene) | - | -31.5 |
| 1,3,4-Thiadiazole 4h | Human Colon Carcinoma (HTC-116) | 2.03 ± 0.72 | - |
| 1,3,4-Thiadiazole 4h | Hepatocellular Carcinoma (HepG-2) | 2.17 ± 0.83 | - |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivative 10 | Dihydrofolate Reductase (DHFR) | 0.04 ± 0.82 | - |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivative 13 | Dihydrofolate Reductase (DHFR) | 1.00 ± 0.85 | - |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivative 14 | Dihydrofolate Reductase (DHFR) | 0.80 ± 0.55 | - |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivative 15 | Dihydrofolate Reductase (DHFR) | 0.95 ± 0.73 | - |
| Methotrexate (Reference) | Dihydrofolate Reductase (DHFR) | 0.14 ± 1.38 | - |
Data compiled from multiple sources.[1][3]
Experimental Protocols
The methodologies employed in the cited docking studies generally follow a standardized workflow, which is essential for the reproducibility and validation of the in silico results.
General Molecular Docking Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogen atoms are added to the protein structure. The protein is then prepared for docking by assigning charges and protonation states.
-
Ligand Preparation: The 2D structures of the thiadiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.
-
Active Site Prediction and Grid Generation: The binding site of the protein is identified, often based on the location of the co-crystallized ligand in the PDB structure. A grid box is then generated around this active site to define the search space for the docking algorithm.
-
Molecular Docking: Docking is performed using software such as AutoDock, Schrödinger, or GLIDE. The algorithm explores various conformations and orientations of the ligand within the protein's active site and calculates the binding affinity, typically expressed as a docking score in kcal/mol.
-
Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the docking scores and the predicted binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The interactions with key amino acid residues in the active site are visualized and examined.
Visualizations
The following diagrams illustrate the typical workflow of a comparative molecular docking study and a simplified representation of a signaling pathway that could be targeted by thiadiazole derivatives.
References
Safety Operating Guide
Proper Disposal of 3-Amino-5-ethylthio-1,2,4-thiadiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-5-ethylthio-1,2,4-thiadiazole, ensuring adherence to safety protocols and regulatory requirements.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to understand its potential hazards. Based on data for the closely related compound 3-Amino-5-methylthio-1,2,4-thiadiazole, the following hazards are identified.[1] Always consult the specific Safety Data Sheet (SDS) for the exact compound you are using.
| Hazard Classification | Precautionary Statements |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity – single exposure (Category 3) | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1] All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[2] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[3]
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous waste.[4][5]
-
Segregate waste streams to avoid mixing incompatible chemicals.[6][7] Store this waste separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container with a secure lid.[3]
-
Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof hazardous waste container for liquids.[3][5] Ensure the container is made of a compatible material.
-
Contaminated Sharps: Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated sharps container.[6]
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[3][7] The date when waste is first added to the container should also be included.[7]
4. Storage:
-
Store waste containers in a designated and secure satellite accumulation area that is at or near the point of generation.[5][9]
-
Keep containers tightly closed except when adding waste.[1][4][9]
-
Ensure the storage area is well-ventilated.[1][3] Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in a satellite accumulation area.[5][9]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5][6]
Spill Management
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal.[3] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3]
-
Cleaning: After the bulk of the material has been removed, decontaminate the spill area with soap and water.[3]
-
Reporting: Report the spill to your institution's EHS department.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. Page loading... [wap.guidechem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 3-Amino-5-ethylthio-1,2,4-thiadiazole
Essential Safety and Handling Guide for 3-Amino-5-ethylthio-1,2,4-thiadiazole
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for the closely related compound, 3-Amino-5-methylthio-1,2,4-thiadiazole, and general safety protocols for thiadiazole derivatives. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Identification and Classification
Based on the data for 3-Amino-5-methylthio-1,2,4-thiadiazole, this compound is classified as follows:
-
Skin Irritation: Category 2[1]
-
Serious Eye Irritation: Category 2[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]
Signal Word: Warning[1]
Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | Not generally required if handled in a fume hood | Lab Coat or Chemical Resistant Apron |
| Reaction Work-up and Purification | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | Not generally required if handled in a fume hood | Lab Coat or Chemical Resistant Apron |
| Spill Cleanup | Well-ventilated area or Chemical Fume Hood | Heavy-duty Nitrile or Neoprene Gloves | Chemical Safety Goggles and Face Shield | Air-purifying respirator with appropriate cartridges | Chemical Resistant Coveralls |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2][3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers before beginning work to minimize movement in and out of the fume hood.
Handling
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.[1]
-
Weighing: When weighing the solid, use a ventilated balance enclosure or perform the task within the fume hood to prevent inhalation of dust particles.[2] Use dedicated, non-sparking spatulas and weighing boats.[3]
-
Dissolving and Reactions: Add the solid compound slowly to the solvent to avoid splashing.[3] If heating is necessary, use a well-controlled heating mantle with a condenser to prevent the release of vapors.[2]
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4] The container should be clearly labeled with the chemical name and associated hazards.
Emergency Procedures
In Case of Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, get medical advice.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand.[2]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for disposal.
-
Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including excess chemical, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.[3]
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[3] Follow all local, state, and federal regulations for chemical waste disposal.[3] Do not dispose of down the drain or in regular trash.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
